molecular formula C32H38N4O2 B1673070 JNJ-5207787 CAS No. 683746-68-1

JNJ-5207787

Cat. No.: B1673070
CAS No.: 683746-68-1
M. Wt: 510.7 g/mol
InChI Key: DSEJCLDJIFTPPH-FMIVXFBMSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJCLDJIFTPPH-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438082
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683746-68-1
Record name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-5207787
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Icotrokinra (also known as JNJ-77242113 or JNJ-2113) is an investigational, first-in-class, orally available, macrocyclic peptide designed to selectively target the human interleukin-23 receptor (IL-23R).[1][2][3] Developed to treat a range of immune-mediated inflammatory diseases, its primary mechanism revolves around the specific blockade of the IL-23 signaling pathway, a critical driver in the pathogenesis of conditions such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5]

The IL-23/IL-17 Inflammatory Axis

The interleukin-23 (IL-23) pathway is a cornerstone of chronic inflammation. IL-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It is primarily produced by activated myeloid cells, including dendritic cells and macrophages. The IL-23 receptor is expressed on the surface of various immune cells, most notably T helper 17 (Th17) cells, natural killer (NK) cells, and innate lymphoid cells (ILCs).[1][3]

Upon binding of IL-23 to its receptor, a downstream signaling cascade is initiated, predominantly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT3.[2][6] Activated STAT3 translocates to the nucleus, where it promotes the transcription of genes essential for the survival, expansion, and effector function of Th17 cells. The primary consequence is the production and release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[3][4][5] These cytokines act on keratinocytes and other skin cells, causing the hyperproliferation, inflammation, and plaque formation characteristic of psoriasis.[1][7]

cluster_0 Immune Cell (e.g., Th17) cluster_1 Gene Transcription & Cytokine Release IL23R IL-23 Receptor JAK JAK IL23R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription IL23 IL-23 Cytokine IL23->IL23R Binds Cytokines IL-17A, IL-17F, IL-22 Transcription->Cytokines Leads to production of Inflammation Tissue Inflammation (e.g., Psoriasis) Cytokines->Inflammation Drives

Caption: The canonical IL-23 signaling pathway.

Core Mechanism of Action of Icotrokinra

Icotrokinra functions as a direct, competitive antagonist of the IL-23 receptor.[8] It is engineered to bind with very high affinity to the IL-23R, thereby physically preventing the endogenous cytokine IL-23 from docking with and activating the receptor.[4][5][7] This blockade is the pivotal step in its mechanism.

By preventing IL-23 binding, Icotrokinra potently and selectively inhibits the subsequent downstream signaling events. Specifically, it blocks the IL-23-induced phosphorylation of STAT3.[2][6] Crucially, this action is highly selective; Icotrokinra does not affect the related IL-12 signaling pathway, which proceeds via STAT4 phosphorylation.[4] This selectivity is a key attribute, as IL-12 is involved in different immune functions. The inhibition of the IL-23 signaling cascade effectively halts the production and release of pathogenic cytokines like IL-17A, IL-17F, and IFN-γ from immune cells.[2][4][5]

Icotrokinra Icotrokinra (JNJ-77242113) IL23R IL-23 Receptor Icotrokinra->IL23R Binds with high affinity STAT3_pathway STAT3 Phosphorylation IL23R->STAT3_pathway Inhibited IL23 IL-23 Cytokine IL23->IL23R Blocked Cytokine_Release Release of IL-17, IFN-γ STAT3_pathway->Cytokine_Release Inhibited Inflammation Inflammation Cytokine_Release->Inflammation Reduced

Caption: Icotrokinra's blockade of the IL-23 receptor.

Quantitative Data Summary

The potency and efficacy of Icotrokinra have been quantified across a range of in vitro and in vivo studies.

Table 1: Binding Affinity and In Vitro Potency

Parameter Assay Description Value Reference(s)
KD Binding affinity to IL-23 Receptor 7.1 pM [4]
IC50 Inhibition of IL-23-induced STAT3 phosphorylation in human PBMCs 5.6 pM [2][4]
IC50 Inhibition of IL-23-induced IFN-γ production in NK cells 18.4 pM [2][4][5]
IC50 Inhibition of IL-23-induced IFN-γ production in whole blood (Healthy Donors) 11 pM [4]

| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Psoriasis Patients) | 9 pM |[4] |

Table 2: Preclinical In Vivo Efficacy

Model Dosing Key Finding Reference(s)
Rat TNBS-Induced Colitis Oral, ≥ 0.3 mg/kg/day Attenuated disease parameters (reduced colon weight-to-length ratio, alleviated weight loss). [2][4][5]

| Rat IL-23-Induced Skin Inflammation | Oral, ≥ 10 mg/kg (twice daily) | Prevented IL-23-induced upregulation of IL-17A and IL-22; inhibited skin thickening. |[2][4][5] |

Table 3: Phase 2b Clinical Efficacy (FRONTIER 1 Study) in Plaque Psoriasis

Treatment Group (at Week 16) Primary Endpoint: PASI 75 Response Rate Reference(s)
Placebo 9% [9]
25 mg Once Daily 37% [9]
25 mg Twice Daily 51% [9]
50 mg Once Daily 58% [9]
100 mg Once Daily 65% [9]
100 mg Twice Daily 79% [9]

(PASI 75 represents a ≥75% reduction from baseline in the Psoriasis Area and Severity Index score)

Experimental Protocols

Detailed methodologies are crucial for interpreting the quantitative data.

4.1 IL-23-Induced STAT3 Phosphorylation Assay in Human PBMCs

  • Objective: To determine the potency of Icotrokinra in inhibiting proximal IL-23R signaling.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from human blood.

    • Cells are pre-incubated with varying concentrations of Icotrokinra.

    • Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.

    • Following stimulation, cells are lysed to extract proteins.

    • The level of phosphorylated STAT3 (pSTAT3) is quantified using a sensitive immunoassay, such as ELISA or flow cytometry with a phospho-specific antibody.

    • An IC50 value is calculated by plotting the concentration of Icotrokinra against the percentage inhibition of pSTAT3 levels.[2][6]

4.2 Rat Model of Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

  • Objective: To evaluate the anti-inflammatory activity of orally administered Icotrokinra in a model of inflammatory bowel disease.[2]

  • Methodology:

    • Colitis is induced in rats via intrarectal administration of TNBS.

    • Rats are randomized into treatment groups, receiving either vehicle control or Icotrokinra orally at various doses (e.g., 0.03-10 mg/kg) once daily for a defined period (e.g., 7 days).[2]

    • Efficacy is determined by the compound's ability to significantly reduce these inflammatory markers compared to the vehicle group.[2][4][5]

Start Select Study Rats Induce Induce Colitis (TNBS Administration) Start->Induce Randomize Randomize into Treatment Groups Induce->Randomize Dose Daily Oral Dosing (Vehicle or Icotrokinra) Randomize->Dose Monitor Monitor Disease (Weight, Symptoms) Dose->Monitor 7 Days Endpoint Endpoint Analysis (Colon weight/length) Monitor->Endpoint Result Compare Treatment vs. Vehicle Endpoint->Result

Caption: Workflow for the rat TNBS-induced colitis model.

4.3 FRONTIER 1 Phase 2b Clinical Trial

  • Objective: To assess the dose-ranging efficacy and safety of Icotrokinra in patients with moderate-to-severe plaque psoriasis.[7][9]

  • Methodology:

    • A total of 255 adult participants with moderate-to-severe plaque psoriasis were enrolled.[7][9]

    • Participants were randomized into one of six parallel groups: placebo, 25 mg once-daily, 25 mg twice-daily, 50 mg once-daily, 100 mg once-daily, or 100 mg twice-daily.[7]

    • The treatment period lasted for 16 weeks.[9]

    • The primary endpoint was the proportion of patients in each group achieving a PASI 75 response at Week 16.[7][9]

    • Secondary endpoints included PASI 90/100 responses and Investigator's Global Assessment (IGA) scores. Safety and tolerability were monitored throughout the study.[7]

Conclusion

The mechanism of action of Icotrokinra (JNJ-77242113) is characterized by its potent and highly selective antagonism of the IL-23 receptor. By binding to the receptor with picomolar affinity, it effectively outcompetes the natural ligand IL-23, leading to a complete blockade of the downstream signaling cascade involving STAT3 phosphorylation.[4] This targeted inhibition prevents the pathogenic expansion of Th17 cells and halts the production of key inflammatory cytokines (IL-17, IL-22), thereby mitigating the inflammatory processes that drive diseases like psoriasis.[1][2] As the first oral peptide inhibitor of this pathway, Icotrokinra represents a significant advancement, offering a targeted, non-biologic oral therapy for IL-23-mediated diseases.[10][7]

References

JNJ-5207787: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207787 is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6. The Y2 receptor subtype is predominantly located on presynaptic neurons and is involved in the regulation of neurotransmitter release. This compound, chemically known as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, has been identified as a selective antagonist for the NPY Y2 receptor, making it a valuable tool for investigating the physiological roles of this receptor.[1]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₃₂H₃₈N₄O₂[2]
Molecular Weight 510.67 g/mol [2]
CAS Number 683746-68-1[2]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO and ethanol (B145695) with gentle warming[3]

Pharmacology

Mechanism of Action

This compound acts as a competitive antagonist at the Neuropeptide Y Y2 receptor. By binding to the receptor, it blocks the binding of endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY). The Y2 receptor is coupled to inhibitory G proteins (Gi/o). Activation of the Y2 receptor by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound prevents these downstream signaling events.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays.

AssaySpecies/Cell LineReceptorParameterValueReference
Radioligand BindingHumanY2 (KAN-Ts cells)pIC₅₀7.00 ± 0.10[1]
Radioligand BindingRatY2 (Hippocampus)pIC₅₀7.10 ± 0.20[1]
Functional Assay ([³⁵S]GTPγS Binding)HumanY2 (KAN-Ts cells)pIC₅₀ (corrected)7.20 ± 0.12[1]
SelectivityHumanY1, Y4, Y5Fold Selectivity>100[1]
In Vivo Pharmacology

In vivo studies in rats have demonstrated that this compound can cross the blood-brain barrier and occupy Y2 receptors in the brain.

SpeciesAdministration RouteDoseCmax (Brain)Time to CmaxReference
RatIntraperitoneal30 mg/kg1351 ± 153 ng/ml30 min[1]

Signaling Pathway and Experimental Workflows

Neuropeptide Y Y2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds & Activates JNJ This compound JNJ->Y2R Binds & Blocks G_alpha Gαi/o Y2R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Vesicle->Neurotransmitter_Release Fusion & Release

NPY Y2 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the procedure for determining the binding affinity of this compound to the NPY Y2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NPY Y2 receptor (e.g., KAN-Ts cells or rat hippocampus) Incubate Incubate membranes, radioligand, and this compound at a defined temperature and time Membrane_Prep->Incubate Radioligand Prepare radioligand solution (e.g., [¹²⁵I]PYY) Radioligand->Incubate Competitor Prepare serial dilutions of this compound Competitor->Incubate Filter Separate bound from free radioligand by rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using a gamma counter Wash->Count Analyze Analyze data using non-linear regression to determine IC₅₀ and pIC₅₀ values Count->Analyze

Radioligand Binding Assay Workflow
Experimental Workflow: [³⁵S]GTPγS Binding Assay

This workflow illustrates the functional assay used to confirm the antagonistic activity of this compound.

GTP_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NPY Y2 receptor and G proteins Pre_Incubate Pre-incubate membranes with This compound Membrane_Prep->Pre_Incubate Reagents Prepare assay buffer containing GDP, MgCl₂, and [³⁵S]GTPγS Incubate Add PYY and [³⁵S]GTPγS to initiate the reaction and incubate Reagents->Incubate Agonist_Antagonist Prepare solutions of PYY (agonist) and this compound (antagonist) Agonist_Antagonist->Pre_Incubate Pre_Incubate->Incubate Filter Terminate reaction and separate bound [³⁵S]GTPγS by filtration Incubate->Filter Wash Wash filters to remove unbound radiolabel Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Determine the inhibitory effect of This compound on agonist-stimulated [³⁵S]GTPγS binding and calculate pIC₅₀ Count->Analyze

[³⁵S]GTPγS Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assays
  • Materials: KAN-Ts cell membranes (for human Y2 receptor) or rat hippocampal membranes, [¹²⁵I]PYY, this compound, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4), glass fiber filters, filtration apparatus, gamma counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound in the binding buffer.

    • The incubation is carried out at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • The filters are washed multiple times with ice-cold wash buffer.

    • The radioactivity retained on the filters, representing bound [¹²⁵I]PYY, is measured using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY ligand.

    • The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]PYY (IC₅₀) is determined by non-linear regression analysis.

[³⁵S]GTPγS Binding Assays
  • Materials: KAN-Ts cell membranes, [³⁵S]GTPγS, GDP, PYY, this compound, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), filtration apparatus, scintillation counter.

  • Procedure:

    • KAN-Ts cell membranes are pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of a fixed concentration of PYY and [³⁵S]GTPγS in the assay buffer containing GDP.

    • The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The incubation is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

    • The inhibitory effect of this compound on PYY-stimulated [³⁵S]GTPγS binding is analyzed to determine its functional antagonist potency (pIC₅₀).[1]

In Vitro Receptor Autoradiography
  • Materials: Rat brain sections, [¹²⁵I]PYY, this compound, incubation buffer, wash buffer, autoradiography film or phosphor imaging screens.

  • Procedure:

    • Cryostat sections of rat brain are incubated with [¹²⁵I]PYY in the absence or presence of this compound.

    • After incubation, the sections are washed in buffer to remove unbound radioligand.

    • The sections are then dried and apposed to autoradiography film or phosphor imaging screens.

    • The resulting autoradiograms show the distribution and density of [¹²⁵I]PYY binding sites. The displacement of binding by this compound confirms its interaction with Y2 receptors in specific brain regions.[1]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Neuropeptide Y Y2 receptor. Its ability to penetrate the blood-brain barrier makes it a valuable pharmacological tool for in vivo studies aimed at elucidating the physiological and pathophysiological roles of the NPY Y2 receptor in the central nervous system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.

References

JNJ-5207787 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to JNJ-7777120: A Biased Histamine (B1213489) H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R). Initially developed for its anti-inflammatory and anti-pruritic properties, further research has revealed a more complex pharmacological profile. JNJ-7777120 exhibits biased signaling, acting as an antagonist at the Gαi protein-coupled pathway while functioning as a partial agonist for β-arrestin2 recruitment. This unique characteristic makes it a valuable tool for dissecting the distinct signaling cascades downstream of the H4R. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to JNJ-7777120.

Chemical Structure and Properties

JNJ-7777120, with the IUPAC name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, is a synthetic small molecule. Its development was a significant step in understanding the role of the H4 receptor in various physiological and pathological processes.[1] The drug was ultimately abandoned for clinical development due to a short in-vivo half-life and observed toxicity (hypoadrenocorticism) in animal studies.

Chemical Identifiers
IdentifierValue
IUPAC Name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
CAS Number 459168-41-3
Molecular Formula C₁₄H₁₆ClN₃O
Canonical SMILES CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
InChI Key HUQJRYMLJBBEDO-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource
Molecular Weight 277.75 g/mol
Appearance Crystalline solid[2]
Purity ≥98%
Solubility DMSO: ≥50 mg/mL (180.02 mM) 1 eq. HCl: 100 mM Ethanol: 2 mg/mL[3][4]
Storage Store at -20°C, desiccate[2][3]
Pharmacokinetics Oral Bioavailability: ~30% (rats), 100% (dogs) Half-life: ~3 hours (rats and dogs)[2][5][6]

Mechanism of Action and Signaling Pathways

JNJ-7777120 is a high-affinity histamine H4 receptor ligand with a Ki value of approximately 4.5 nM.[5][6] It displays over 1,000-fold selectivity for H4R compared to H1, H2, and H3 receptors.[5][6] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, implicating it in immune and inflammatory responses.[7]

Biased Agonism at the H4 Receptor

The histamine H4 receptor was initially understood to signal exclusively through Gαi proteins, leading to the inhibition of adenylyl cyclase.[8][9] However, subsequent research has demonstrated that it can also signal via β-arrestin2 recruitment.[8][9][10][11][12] JNJ-7777120 is a key example of a biased ligand for this receptor.

  • Gαi Pathway Antagonism: JNJ-7777120 acts as a canonical antagonist, inhibiting G protein activation induced by agonists like histamine. This blockade prevents the downstream inhibition of cAMP production.[10]

  • β-Arrestin2 Pathway Partial Agonism: In contrast, JNJ-7777120 independently promotes the recruitment of β-arrestin2 to the H4 receptor.[10][11][12] This demonstrates that JNJ-7777120 can stabilize a receptor conformation that is distinct from the one required for G protein activation.

H4R_Biased_Signaling cluster_membrane Cell Membrane cluster_Gai Gαi Pathway cluster_barrestin β-Arrestin Pathway H4R Histamine H4 Receptor Gai Gαi Activation H4R->Gai Antagonizes Barr β-Arrestin2 Recruitment H4R->Barr Activates JNJ JNJ-7777120 JNJ->H4R Histamine Histamine (Agonist) Histamine->H4R AC Adenylyl Cyclase Inhibition Gai->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK) Barr->Downstream TCell_Signaling cluster_Th17 Th17/Th1 Differentiation cluster_Treg Treg Differentiation JNJ JNJ-7777120 H4R H4R JNJ->H4R RORgT RORγt H4R->RORgT Tbet T-bet H4R->Tbet STAT3 STAT3 H4R->STAT3 Foxp3 Foxp3 H4R->Foxp3 Cytokines_Th17 IL-17A, IL-22 RORgT->Cytokines_Th17 Tbet->Cytokines_Th17 STAT3->RORgT Cytokines_Treg IL-10 Foxp3->Cytokines_Treg Zymosan_Workflow start Start drug Administer JNJ-7777120 (s.c.) or Vehicle start->drug wait1 Wait 30 min drug->wait1 zymosan Induce Peritonitis (Zymosan i.p.) wait1->zymosan wait2 Incubate 4 hours zymosan->wait2 lavage Collect Peritoneal Lavage Fluid wait2->lavage analysis Cell Count and Differential Analysis lavage->analysis end End analysis->end

References

Unveiling JNJ-5207787: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-5207787 (CAS Number: 683746-68-1), a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document collates critical pharmacological data, details key experimental methodologies for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Core Compound Information

PropertyValueReference
Compound Name N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide[1][2]
Alias This compound[1][3][4]
CAS Number 683746-68-1[1][3][4]
Molecular Formula C32H38N4O2[2][3][5]
Molecular Weight 510.67 g/mol [2][3][5]
Description A novel, selective, and brain-penetrant Neuropeptide Y (NPY) Y2 receptor antagonist.[1][3][5]

Pharmacological Profile

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its high affinity and selectivity for the NPY Y2 receptor.

In Vitro Activity

The in vitro pharmacological properties of this compound have been evaluated in various assays, confirming its potent and selective antagonist activity at the Y2 receptor.[1]

AssaySystemSpeciesParameterValue
Radioligand BindingKAN-Ts cells expressing Y2 receptorHumanpIC507.00 ± 0.10
Radioligand BindingRat hippocampusRatpIC507.10 ± 0.20
Functional Antagonism ([35S]GTPγS Binding)KAN-Ts cells expressing Y2 receptorHumanpIC50 (corrected)7.20 ± 0.12

Table 1: Summary of in vitro quantitative data for this compound.[1]

This compound exhibits over 100-fold selectivity for the Y2 receptor compared to human Y1, Y4, and Y5 receptors.[1] This selectivity has been further confirmed by in vitro receptor autoradiography in rat brain sections, where the compound effectively displaced radioligand binding in Y2-rich regions such as the septum, hypothalamus, hippocampus, substantia nigra, and cerebellum, while showing minimal activity in Y1-rich areas like the cortex and thalamus.[1]

In Vivo Activity

Preclinical studies in rats have demonstrated that this compound is brain penetrant and engages its target in the central nervous system.

SpeciesAdministration RouteDoseBrain Cmax (at 30 min)
RatIntraperitoneal30 mg/kg1351 ± 153 ng/ml

Table 2: In vivo pharmacokinetic data for this compound in rats.[1]

Ex vivo receptor autoradiography confirmed that following systemic administration, this compound occupied Y2 receptor binding sites in the rat brain.[1]

Mechanism of Action: NPY Y2 Receptor Antagonism

This compound exerts its pharmacological effects by blocking the NPY Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly coupled to the Gi/o class of G-proteins.[5][6] Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] By antagonizing this receptor, this compound prevents this signaling cascade, thereby inhibiting the physiological effects mediated by Y2 receptor activation.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP NPY NPY / PYY (Agonist) NPY->Y2R Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

NPY Y2 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Materials:

  • Cell Membranes: Membranes from KAN-Ts cells stably expressing the human Y2 receptor or from rat hippocampus.

  • Radioligand: [125I]Peptide YY ([125I]PYY).

  • Test Compound: this compound.

  • Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Instrumentation: Scintillation counter or gamma counter.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add binding buffer, a fixed concentration of [125I]PYY, and varying concentrations of this compound.

  • For non-specific binding, add a high concentration of unlabeled NPY instead of the test compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (KAN-Ts or Rat Hippocampus) Combine Combine Membranes, [125I]PYY, and varying concentrations of this compound Membrane_Prep->Combine Reagent_Prep Prepare Reagents ([125I]PYY, this compound, Buffers) Reagent_Prep->Combine Incubate Incubate to Equilibrium Combine->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Measure Radioactivity Filter->Count Calculate Calculate Specific Binding Count->Calculate Analyze Non-linear Regression to determine IC50/pIC50 Calculate->Analyze

Workflow for Radioligand Binding Assay.
[35S]GTPγS Functional Assay

This assay measures the functional activity of a GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. For an antagonist like this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Materials:

  • Cell Membranes: Membranes from KAN-Ts cells expressing the human Y2 receptor.

  • Agonist: Peptide YY (PYY).

  • Test Compound: this compound.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • GDP: Guanosine diphosphate.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS.

  • Instrumentation: Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with varying concentrations of this compound.

  • Add a fixed concentration of the agonist (PYY) to stimulate the Y2 receptor.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the agonist-stimulated binding and the inhibitory effect of this compound.

  • Calculate the IC50 and pIC50 values for the antagonist.

In Vitro Receptor Autoradiography

This technique is used to visualize the anatomical distribution of receptors in tissue sections.

Materials:

  • Tissue: Rat brain sections (e.g., 20 µm thick), slide-mounted.

  • Radioligand: [125I]PYY.

  • Test Compound: this compound.

  • Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4) with appropriate salts and BSA.

  • Wash Buffer: Ice-cold incubation buffer.

  • Detection System: Phosphor imaging plates or autoradiographic film.

Procedure:

  • Pre-incubate the brain sections in buffer to remove endogenous ligands.

  • Incubate the sections with [125I]PYY in the absence (total binding) or presence of a high concentration of unlabeled NPY (non-specific binding).

  • To determine the effect of this compound, incubate adjacent sections with [125I]PYY and varying concentrations of the compound.

  • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Dry the slides and expose them to phosphor imaging plates or autoradiographic film.

  • Analyze the resulting images to determine the regional distribution of Y2 receptors and the displacement of the radioligand by this compound.

Conclusion

This compound is a well-characterized, potent, and selective NPY Y2 receptor antagonist with demonstrated central nervous system activity. The data summarized and the experimental protocols detailed in this guide provide a comprehensive technical resource for researchers and drug development professionals interested in the NPY system and the therapeutic potential of Y2 receptor modulation.

References

JNJ-77242113 (Icotrokinra): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-77242113, also known as icotrokinra and formerly JNJ-2113 or PN-235, is a first-in-class, investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3] The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5] This document provides a detailed technical guide on the discovery, mechanism of action, and clinical development history of JNJ-77242113.

Discovery and Collaboration History

The discovery and development of JNJ-77242113 is the result of a strategic collaboration between Protagonist Therapeutics and Janssen Biotech, Inc., a subsidiary of Johnson & Johnson.

  • 2017: Protagonist Therapeutics and Janssen entered into a worldwide exclusive license and collaboration agreement to discover and develop oral IL-23 receptor antagonists.[1][6][7][8]

  • 2019: The agreement was amended to include a research collaboration, with Janssen providing financial support for Protagonist to identify second-generation compounds.[7]

  • Discovery: JNJ-77242113 was discovered as a second-generation compound using Protagonist's proprietary peptide discovery platform.[7] Protagonist led the compound through IND-enabling preclinical studies and Phase 1 trials.[7]

  • Development: Following Phase 1, Johnson & Johnson (Janssen) assumed exclusive worldwide rights and responsibility for the continued clinical development of JNJ-77242113 in Phase 2 trials and beyond, as well as its potential commercialization across a broad range of indications.[1][6][9]

Mechanism of Action

JNJ-77242113 is a selective antagonist of the IL-23 receptor (IL-23R).[10] It functions by binding with high affinity to the IL-23R, thereby competitively inhibiting the binding of IL-23 and blocking its downstream inflammatory signaling cascade.[1][3][4] This action is highly selective for the IL-23 pathway, with no apparent impact on IL-12 signaling, a related cytokine that shares a common subunit with IL-23 but has a distinct biological role.[4][5] The inhibition of IL-23 signaling prevents the phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFNγ).[4][5][10]

cluster_pathway IL-23 Signaling Pathway cluster_moa JNJ-77242113 Mechanism of Action IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 TYK2->STAT3 Phosphorylate pSTAT3 pSTAT3 STAT3->pSTAT3 Cytokines Pro-inflammatory Cytokines (IL-17, IFNγ, etc.) pSTAT3->Cytokines Upregulates Transcription JNJ JNJ-77242113 (Icotrokinra) JNJ->IL23R Blocks cluster_workflow Preclinical Experimental Workflow (Rat Skin Inflammation Model) start Select Animal Model (Rats) dosing Oral Dosing: JNJ-77242113 (various doses) or Vehicle start->dosing induction Induce Inflammation: Intradermal IL-23 Injection dosing->induction assessment Assess Efficacy induction->assessment measure1 Measure Ear Thickness Change assessment->measure1 measure2 Analyze Gene Expression (IL-17A, IL-17F, IL-22) in Skin Tissue assessment->measure2 end Data Analysis & Conclusion measure1->end measure2->end cluster_pipeline JNJ-77242113 Clinical Development Pipeline P1 Phase 1 (Healthy Volunteers) Safety, PK/PD P2 Phase 2b (FRONTIER 1 & 2) Dose-Ranging in Psoriasis P1->P2 P3 Phase 3 (ICONIC Program) Pivotal Efficacy & Safety (Psoriasis & PsA) P2->P3 Approval Regulatory Submission & Approval P3->Approval

References

Unraveling the Central Nervous System Disposition of JNJ-42153605: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a target of significant interest for the development of novel antipsychotic and anxiolytic therapies. A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and bioavailability of JNJ-42153605, offering valuable insights for researchers in the field of neuropharmacology and drug discovery.

Pharmacokinetic Profile: Bioavailability

The oral bioavailability of a drug is a key determinant of its clinical utility. Studies in preclinical species have characterized the bioavailability of JNJ-42153605, providing a foundation for understanding its absorption and first-pass metabolism.

SpeciesBioavailability (%)Route of Administration
Rat35%Oral
Dog18-33%Oral
Table 1: Oral Bioavailability of JNJ-42153605 in Preclinical Species.[1]

The moderate bioavailability observed in both rat and dog models suggests that a reasonable fraction of the orally administered dose reaches systemic circulation.[1]

Central Nervous System Penetrance

Evidence suggests that JNJ-42153605 effectively penetrates the central nervous system, a prerequisite for its pharmacological activity on mGlu2 receptors in the brain. In vivo studies have demonstrated centrally mediated effects, such as the suppression of REM sleep in rats following oral administration, indicating that the compound reaches its target in the brain.[1][2][3]

While specific quantitative data on the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) for JNJ-42153605 are not extensively detailed in the public domain, the observed in vivo efficacy in central nervous system-related models strongly supports its brain-penetrant nature.[2][3]

Experimental Methodologies

The determination of key pharmacokinetic parameters such as bioavailability and the assessment of central nervous system effects rely on established experimental protocols.

Oral Bioavailability Studies

The assessment of oral bioavailability typically involves the following steps:

G cluster_protocol Oral Bioavailability Protocol drug_admin Drug Administration (Oral and Intravenous) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (AUC Calculation) plasma_analysis->pk_analysis bioavailability_calc Bioavailability (F%) Calculation (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) pk_analysis->bioavailability_calc

Caption: Workflow for a typical oral bioavailability study.

A known dose of the compound is administered orally to one group of animals and intravenously to another. Blood samples are collected at various time points, and the concentration of the drug in the plasma is determined using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration, and the oral bioavailability (F%) is determined by comparing the dose-normalized AUC values.

In Vivo Models for CNS Effects

To assess the central activity of JNJ-42153605, researchers have utilized models that are sensitive to the modulation of mGlu2 receptors.

Phencyclidine (PCP)-Induced Hyperlocomotion: This model is often used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of certain aspects of psychosis.

G cluster_pcp PCP-Induced Hyperlocomotion Workflow acclimation Animal Acclimation to Activity Chambers pcp_admin Administration of PCP acclimation->pcp_admin drug_admin Administration of JNJ-42153605 pcp_admin->drug_admin activity_monitoring Monitoring of Locomotor Activity drug_admin->activity_monitoring data_analysis Data Analysis activity_monitoring->data_analysis G cluster_pathway mGlu2 Receptor Signaling Pathway JNJ JNJ-42153605 mGlu2 mGlu2 Receptor JNJ->mGlu2 PAM Glutamate Glutamate Glutamate->mGlu2 Agonist Gi Gi Protein mGlu2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

References

The Role of the Neuropeptide Y Y2 Receptor in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, exerting its effects through a family of G protein-coupled receptors. Among these, the Y2 receptor has emerged as a key player in the pathophysiology of epilepsy. Predominantly located presynaptically on glutamatergic neurons, the NPY Y2 receptor acts as an inhibitory autoreceptor, modulating the release of glutamate (B1630785). In the context of epilepsy, a condition characterized by neuronal hyperexcitability, the NPY-Y2 receptor system represents a significant endogenous anticonvulsant mechanism. This guide provides an in-depth technical overview of the role of the NPY Y2 receptor in epilepsy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Concepts: The NPY Y2 Receptor in Neuronal Excitability

The NPY Y2 receptor is a member of the G protein-coupled receptor superfamily and is primarily coupled to inhibitory Gαi/o proteins.[1] Its activation by NPY or other agonists, such as Peptide YY (PYY)3-36, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which is critical for neurotransmitter release.[2]

In the hippocampus, a brain region frequently implicated in the generation and propagation of epileptic seizures, Y2 receptors are densely expressed on the presynaptic terminals of excitatory mossy fibers and Schaffer collaterals.[3] By inhibiting the release of glutamate from these terminals, activation of Y2 receptors effectively dampens neuronal excitability, thereby conferring a powerful anticonvulsant effect.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the NPY Y2 receptor's binding affinities for various ligands and the observed changes in its expression in the context of epilepsy.

Table 1: Binding Affinities of Ligands for the NPY Y2 Receptor
LigandReceptor SubtypeSpeciesPreparationRadioligandAffinity (IC50/Ki)Citation
NPYY2HumanCHO Cells[125I]PYY(3-36)Kd = 1.3 ± 0.2 nM[1]
PYY(3-36)Y2HumanCHO Cells[125I]PYY(3-36)Kd = 1.4 ± 0.2 nM[1]
BIIE0246Y2RatHEK293 Cells[125I]PYY(3-36)IC50 = 15 ± 3 nM[4]
BIIE0246Y2HumanFrontal Cortex[125I]PYY(3-36)IC50 = 8 nM[4]
JNJ-5207787Y2-In vitro->100x selectivity over Y1, Y4, Y5[5]
Table 2: Changes in NPY Y2 Receptor Expression in Epilepsy
ConditionBrain RegionSpeciesModelChange in Y2 Receptor BindingChange in Y2 mRNACitation
Temporal Lobe Epilepsy (with hippocampal sclerosis)Dentate Hilus, CA1-CA3, SubiculumHuman-43-48% Increase-[6]
Kainic Acid-Induced SeizuresDentate HilusRatKainic Acid800% Increase in receptor sites740% Increase[7]
Kainic Acid-Induced SeizuresStrata Oriens and Radiatum of CA1-CA3RatKainic AcidTransient 2-fold increase in affinityNo change[7]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of the NPY Y2 Receptor in Epilepsy

NPY_Y2_Signaling_Epilepsy cluster_presynaptic Presynaptic Glutamatergic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_outcome Overall Effect in Epilepsy NPY NPY Y2R Y2 Receptor NPY->Y2R G_protein Gαi/o Y2R->G_protein AC Adenylyl Cyclase G_protein->AC - cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel - Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle Ca²⁺ Influx Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Glutamate Neuronal_excitation Neuronal Excitation Glutamate_receptor->Neuronal_excitation Reduced_excitability Reduced Neuronal Hyperexcitability Anticonvulsant_effect Anticonvulsant Effect Experimental_Workflow_Epilepsy cluster_model Model Induction cluster_monitoring Seizure Monitoring cluster_intervention Pharmacological Intervention cluster_analysis Post-mortem Analysis Animal_model Rodent Model (e.g., C57BL/6J Mouse) KA_injection Kainic Acid Injection (Intrahippocampal) Animal_model->KA_injection SE_induction Status Epilepticus (SE) Induction KA_injection->SE_induction EEG_implantation EEG Electrode Implantation SE_induction->EEG_implantation Video_EEG Video-EEG Monitoring EEG_implantation->Video_EEG Seizure_analysis Seizure Frequency and Duration Analysis Video_EEG->Seizure_analysis Tissue_collection Brain Tissue Collection Seizure_analysis->Tissue_collection Drug_administration Y2 Antagonist/Agonist Administration (e.g., BIIE0246) Drug_administration->Video_EEG IHC Immunohistochemistry (Y2 Receptor Protein) Tissue_collection->IHC ISH In Situ Hybridization (Y2 Receptor mRNA) Tissue_collection->ISH Binding_assay Receptor Binding Assay Tissue_collection->Binding_assay

References

JNJ-42165279: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been investigated for its therapeutic potential in a range of neuroscience-related disorders, including anxiety and mood disorders. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA), as well as other signaling lipids like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). This mechanism leads to an elevation of these lipids in both the central nervous system and the periphery, thereby potentiating their downstream signaling effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on JNJ-42165279, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Core Mechanism of Action

JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] It is a substrate for the enzyme and inactivates it by binding to the catalytic site.[1] This inhibition leads to an increase in the levels of fatty acid amides, which are the natural substrates of FAAH.

Signaling Pathway of FAAH Inhibition by JNJ-42165279

cluster_0 Normal Physiological State cluster_1 With JNJ-42165279 FAAs Fatty Acid Amides (AEA, PEA, OEA) FAAH FAAH Enzyme FAAs->FAAH Metabolized by Breakdown_Products Breakdown Products FAAH->Breakdown_Products JNJ JNJ-42165279 FAAH_Inhibited FAAH Enzyme (Inhibited) JNJ->FAAH_Inhibited Inhibits Increased_FAAs Increased Fatty Acid Amides (AEA, PEA, OEA) Signaling Enhanced Downstream Signaling Increased_FAAs->Signaling

Caption: Mechanism of FAAH inhibition by JNJ-42165279.

Preclinical Data

In Vitro Activity

JNJ-42165279 is a potent inhibitor of both human and rat FAAH. The inhibitory concentrations (IC50) were determined after a 1-hour incubation with the enzyme.

TargetIC50 (nM)Reference
Human FAAH (hFAAH)70 ± 8[2]
Rat FAAH (rFAAH)313 ± 28[2]

JNJ-42165279 demonstrates high selectivity. In a panel of 50 receptors, enzymes, transporters, and ion channels, it did not produce greater than 50% inhibition at a concentration of 10 µM.[2] It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at 10 µM.[2]

In Vivo Pharmacokinetics and Pharmacodynamics (Rat)

Oral administration of JNJ-42165279 to rats resulted in dose-dependent increases in the plasma and brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).

Dose (mg/kg, p.o.)AnalyteFold Increase (Plasma)Fold Increase (Brain)Time PointReference
10AEA~4x~6x1 hour[2]
10OEA~2x~3x1 hour[2]
10PEA~2x~2.5x1 hour[2]

Pharmacokinetic parameters were determined in rats following intravenous and oral administration.

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUCinf (h·µg/mL)T1/2 (h)Bioavailability (%)Reference
IV2--0.6 ± 0.11.1 ± 0.5-[2]
PO100.5 ± 0.060.50 ± 00.92 ± 0.13-32 ± 4[2]

A higher oral dose of 20 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of 4.2 µM at 1 hour, which decreased to approximately 130 nM at 8 hours.[2] Brain concentrations were slightly higher than plasma at Cmax (6.3 µM at 1 hour) and diminished to 167 nM by 8 hours.[2]

Efficacy in a Neuropathic Pain Model

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated a dose-dependent reduction in tactile allodynia. The ED90 was determined to be 22 mg/kg, which corresponded to a plasma concentration of 2.5 µM at 30 minutes post-dose.[2]

Clinical Data

Phase 1: Healthy Volunteers (Multiple-Ascending Dose and PET Study)

A study in healthy volunteers assessed the pharmacokinetics, pharmacodynamics, and brain FAAH occupancy of JNJ-42165279.

Pharmacokinetics: Following oral administration, JNJ-42165279 was rapidly absorbed, with plasma concentrations increasing in a dose-dependent manner.[3] The mean plasma half-life ranged from 8.14 to 14.1 hours.[3]

Pharmacodynamics - FAAH Inhibition and FAA Elevation:

Dose (mg, once daily for 10 days)Leukocyte FAAH Activity Inhibition (Trough)Plasma AEA Increase (Peak)Plasma OEA/PEA Increase (Peak)CSF AEA Increase (Day 10)Reference
10>90%5.5-10 fold4.3-5.6 fold~45-fold[3]
25-100>90%5.5-10 fold4.3-5.6 fold-[3]

Brain FAAH Occupancy (PET with [11C]MK-3168):

Dose (mg, single)Brain FAAH Occupancy (at Cmax)Brain FAAH Occupancy (at Trough)Reference
2.5Appreciable>50%[3]
5Appreciable-[3]
1096-98%>80%[3]
2596-98%-[3]
5096-98%-[3]

Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

Phase 2a: Social Anxiety Disorder (SAD)

A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-42165279 (25 mg once daily) in 149 subjects with SAD.[4][5][6]

EndpointJNJ-42165279 (n=74)Placebo (n=75)p-valueReference
Primary: Change from baseline in LSAS Total Score-29.4 (SD 27.47)-22.4 (SD 23.57)Not Significant[4]
Secondary: ≥30% improvement in LSAS Total Score42.4%23.6%0.04[4]
Secondary: CGI-I "much" or "very much" improved44.1%23.6%0.02[4]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

Phase 2: Autism Spectrum Disorder (ASD)

A 12-week, randomized, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg twice daily) in 61 adolescents and adults with ASD.[7] The primary endpoints were not met.

EndpointJNJ-42165279Placebop-valueReference
Primary: Change in ABI-Core Domain ScoreNo significant reductionNo significant reduction0.284[7]
Primary: Change in ABI-Social Communication ScoreNo significant reductionNo significant reduction0.290[7]
Primary: Change in ABI-Repetitive/Restrictive Behavior ScoreNo significant reductionNo significant reduction0.231[7]
Secondary: Social Responsiveness Scale 2 (SRS-2)Directionally favored JNJ-42165279-0.064[7]
Secondary: Repetitive Behavior Scale-Revised (RBS-R)Directionally favored JNJ-42165279-0.006[7]
Secondary: Child Adolescent Symptom Inventory-Anxiety (CASI-Anx)Directionally favored JNJ-42165279-0.048[7]

ABI: Autism Behavior Inventory.

Phase 2a: Major Depressive Disorder (MDD) with Anxious Distress

A clinical trial (NCT02498392) was conducted to evaluate the efficacy of JNJ-42165279 in participants with MDD with anxious distress. As of the last update, the results of this study have not been published.

Experimental Protocols

In Vitro FAAH Inhibition Assay (General Protocol)

This protocol is a general representation of a fluorometric assay to determine FAAH activity, similar to what would be used to determine the IC50 of JNJ-42165279.

Prepare_Reagents Prepare Reagents: - FAAH enzyme (human or rat) - JNJ-42165279 dilutions - Fluorogenic substrate (e.g., AAMCA) - Assay buffer Incubate_Enzyme_Inhibitor Pre-incubate FAAH enzyme with JNJ-42165279 or vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate reaction by adding fluorogenic substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_Fluorescence Measure fluorescence intensity (e.g., Ex/Em = 360/465 nm) Incubate_Reaction->Measure_Fluorescence Data_Analysis Calculate % inhibition and determine IC50 value Measure_Fluorescence->Data_Analysis

Caption: Workflow for determining in vitro FAAH inhibition.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of JNJ-42165279 in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Prepare the FAAH enzyme solution (recombinant human or rat) in assay buffer. Prepare the fluorogenic substrate solution (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the FAAH enzyme solution to wells containing either the JNJ-42165279 dilutions or vehicle control. Pre-incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period.

  • Fluorescence Measurement: Measure the fluorescence generated by the product (e.g., 7-amino-4-methylcoumarin (B1665955) - AMC) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of JNJ-42165279 relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Leukocyte FAAH Activity Assay (from Clinical Trials)

This protocol describes the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic biomarker.

Detailed Steps:

  • Blood Collection and PBMC Isolation: Collect whole blood from subjects in tubes containing an anticoagulant (e.g., heparin). Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis: Resuspend the isolated PBMCs in a lysis buffer and homogenize to release the intracellular contents, including the FAAH enzyme.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of FAAH activity.

  • FAAH Activity Measurement: Perform a fluorometric or radiometric assay on the cell lysate, similar to the in vitro assay described above, using a known amount of total protein per reaction.

  • Data Analysis: Express FAAH activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). Calculate the percentage of remaining FAAH activity at post-dose time points relative to the pre-dose baseline.

Brain FAAH Occupancy Measurement by PET (from Clinical Trials)

This protocol outlines the procedure for determining the in-brain occupancy of FAAH by JNJ-42165279 using Positron Emission Tomography (PET) with the radiotracer [11C]MK-3168.

Baseline_Scan Perform baseline PET scan with [11C]MK-3168 Administer_Drug Administer single or multiple doses of JNJ-42165279 Baseline_Scan->Administer_Drug Post_Dose_Scan Perform post-dose PET scan with [11C]MK-3168 at specified time points Administer_Drug->Post_Dose_Scan Image_Acquisition Acquire dynamic PET data Post_Dose_Scan->Image_Acquisition Kinetic_Modeling Apply kinetic modeling to PET data to determine binding potential (BPnd) Image_Acquisition->Kinetic_Modeling Calculate_Occupancy Calculate FAAH occupancy as the percent change in BPnd from baseline Kinetic_Modeling->Calculate_Occupancy

Caption: Workflow for determining brain FAAH occupancy using PET.

Detailed Steps:

  • Subject Preparation: Screen healthy volunteers for eligibility.

  • Baseline PET Scan: On the first day of the study, perform a baseline PET scan. This involves the intravenous injection of the radiotracer [11C]MK-3168, followed by dynamic brain imaging for a specified duration (e.g., 90 minutes).

  • Drug Administration: Administer a single oral dose of JNJ-42165279 or placebo. For multiple-dose studies, subjects receive daily doses for a defined period.

  • Post-Dose PET Scan: At a specified time after JNJ-42165279 administration (e.g., at the time of expected peak plasma concentration or at trough), perform a second PET scan with [11C]MK-3168.

  • Image Acquisition and Analysis: Reconstruct the dynamic PET data. Co-register the PET images with an anatomical MRI scan for region-of-interest (ROI) analysis.

  • Kinetic Modeling: Apply a suitable kinetic model (e.g., a two-tissue compartment model) to the time-activity curves for each ROI to estimate the non-displaceable binding potential (BPND) of [11C]MK-3168 at baseline and post-dose.

  • Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in both preclinical models and human subjects. It effectively and dose-dependently inhibits FAAH in the brain and periphery, leading to a significant elevation of endogenous fatty acid amides. While preclinical studies showed promise in a model of neuropathic pain, clinical trials in social anxiety disorder and autism spectrum disorder have yielded mixed results, with some evidence of anxiolytic effects but failure to meet primary endpoints in larger studies. The extensive pharmacokinetic, pharmacodynamic, and brain occupancy data available for JNJ-42165279 make it a valuable tool for further neuroscience research into the role of the endocannabinoid system in health and disease. Further investigation may be warranted to explore its potential in other psychiatric and neurological conditions, possibly with optimized dosing strategies.

References

Preclinical Profile of JNJ-5207787: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the In Vitro and In Vivo Pharmacology of a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

This technical guide provides a comprehensive overview of the preclinical studies involving JNJ-5207787, a novel small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's pharmacological properties, experimental methodologies, and relevant signaling pathways. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorSpeciesTissue/Cell LineRadioligandpIC50 (Mean ± SEM)
Y2HumanKAN-Ts Cells[¹²⁵I]PYY7.00 ± 0.10
Y2RatHippocampus[¹²⁵I]PYY7.10 ± 0.20

pIC50 is the negative logarithm of the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Table 2: In Vitro Functional Antagonism of this compound

AssayCell LineStimulating LigandpIC50 (Mean ± SEM)
[³⁵S]GTPγS BindingKAN-Ts CellsPYY7.20 ± 0.12

This assay measures the functional antagonism of the Y2 receptor by quantifying the inhibition of PYY-stimulated [³⁵S]GTPγS binding.

Table 3: Selectivity of this compound for Human NPY Receptor Subtypes

Receptor SubtypeBinding Affinity (pKi)Selectivity vs. Y2 (> fold)
Y1<5.0>100
Y4<5.0>100
Y5<5.0>100

Selectivity was determined by radioligand binding assays.

Table 4: In Vivo Pharmacokinetics of this compound in Rats

Administration RouteDose (mg/kg)Time Point (min)Brain Concentration (Cmax; ng/mL ± SEM)
Intraperitoneal30301351 ± 153

This data demonstrates that this compound penetrates the brain after systemic administration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (pIC50) of this compound for the human and rat NPY Y2 receptors and to assess its selectivity against other human NPY receptor subtypes (Y1, Y4, and Y5).

Materials:

  • Cell Lines: KAN-Ts cells (expressing human Y2 receptor).

  • Tissue: Rat hippocampus.

  • Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY).

  • Test Compound: this compound.

  • Membrane Preparation:

    • KAN-Ts cells were grown to confluence, harvested, and homogenized in cold 50 mM Tris-HCl buffer.

    • Rat hippocampi were dissected and homogenized in the same buffer.

    • Homogenates were centrifuged, and the resulting pellets containing the cell membranes were resuspended in assay buffer.

  • Assay Buffer: Composition not specified in the primary source, but typically consists of a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Filtration System: Multi-well plate harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: Membrane preparations were incubated with a fixed concentration of [¹²⁵I]PYY and varying concentrations of this compound in a 96-well plate.

  • Equilibrium: The incubation was carried out at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: The filters were washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters was quantified using a gamma or scintillation counter.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [¹²⁵I]PYY (IC50) was determined by non-linear regression analysis. The pIC50 was then calculated as the negative logarithm of the IC50. Specific binding was defined as the difference between total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled NPY agonist).

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity of this compound at the human Y2 receptor.

Materials:

  • Cell Line: KAN-Ts cells.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: Peptide YY (PYY).

  • Test Compound: this compound.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.

  • Filtration System and Scintillation Counter.

Procedure:

  • Membrane Preparation: Membranes from KAN-Ts cells were prepared as described for the radioligand binding assay.

  • Incubation: Membranes were incubated with a fixed concentration of PYY, varying concentrations of this compound, and [³⁵S]GTPγS in the assay buffer.

  • Reaction: The incubation was carried out at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated G-protein activation and subsequent [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction was stopped by rapid filtration through glass fiber filters.

  • Washing and Counting: Filters were washed and the bound radioactivity was quantified as described above.

  • Data Analysis: The concentration of this compound that inhibited 50% of the PYY-stimulated [³⁵S]GTPγS binding (IC50) was determined. The pIC50 was calculated from the IC50 value.

In Vitro and Ex Vivo Receptor Autoradiography

Objective: To visualize the distribution of Y2 receptors in the rat brain and to determine the in vivo receptor occupancy of this compound.

Materials:

  • Animals: Male Sprague-Dawley rats.

  • Radioligand: [¹²⁵I]PYY.

  • Test Compound: this compound.

  • Cryostat: For sectioning frozen brain tissue.

  • Phosphor Imaging System or X-ray film.

Procedure for In Vitro Autoradiography:

  • Tissue Preparation: Untreated rats were euthanized, and their brains were rapidly removed, frozen, and sectioned on a cryostat (e.g., 20 µm sections).

  • Incubation: Brain sections were incubated with [¹²⁵I]PYY in the presence or absence of this compound.

  • Washing: Sections were washed in buffer to remove unbound radioligand.

  • Drying and Exposure: The sections were dried and apposed to a phosphor imaging plate or X-ray film.

  • Imaging and Analysis: The resulting autoradiograms were analyzed to determine the anatomical distribution of [¹²⁵I]PYY binding sites and the displacement by this compound.

Procedure for Ex Vivo Receptor Autoradiography:

  • Dosing: Rats were administered a single intraperitoneal dose of this compound (30 mg/kg) or vehicle.

  • Tissue Harvesting: At a specified time point post-dosing (e.g., 30 minutes), rats were euthanized, and their brains were removed and frozen.

  • Sectioning and Incubation: Brains were sectioned, and the sections were incubated with [¹²⁵I]PYY.

  • Washing, Drying, and Exposure: The same procedure as for in vitro autoradiography was followed.

  • Analysis: The reduction in [¹²⁵I]PYY binding in the brains of this compound-treated animals compared to vehicle-treated animals was quantified to determine the percentage of Y2 receptor occupancy.

Mandatory Visualizations

Signaling Pathway

The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like Peptide YY (PYY), the receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, blocking the binding of PYY and preventing this signaling cascade.

NPY_Y2_Receptor_Signaling Y2R NPY Y2 Receptor Gi Gi Protein (αβγ) Y2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits PYY Peptide YY (PYY) (Agonist) PYY->Y2R Binds & Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks Binding ATP ATP ATP->AC

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow start Start: Prepare Membrane Homogenates incubation Incubate Membranes with [¹²⁵I]PYY & this compound start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Quantify Radioactivity with Gamma Counter washing->counting analysis Data Analysis: Determine pIC50 counting->analysis end End: Affinity Determined analysis->end

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: In Vivo Receptor Occupancy Study

This diagram outlines the logical flow of the ex vivo receptor autoradiography experiment to determine the in vivo receptor occupancy of this compound in the rat brain.

ExVivo_Autoradiography_Logic cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase dosing Administer this compound or Vehicle to Rats brain_extraction Extract and Freeze Brains at Peak Concentration Time dosing->brain_extraction sectioning Cryosection Brain Tissue brain_extraction->sectioning incubation Incubate Sections with [¹²⁵I]PYY sectioning->incubation imaging Autoradiographic Imaging incubation->imaging analysis Quantify and Compare [¹²⁵I]PYY Binding imaging->analysis result Determine % Receptor Occupancy analysis->result

Caption: Ex Vivo Receptor Occupancy Workflow.

JNJ-5207787: A Technical Overview of Preclinical Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available preclinical pharmacological data for JNJ-5207787. A comprehensive safety and toxicity profile for this compound is not available in the public domain. The information presented here is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete assessment of the compound's safety.

Introduction

This compound is a small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] It has been investigated for its potential role in modulating central and peripheral Y2 receptor-mediated physiological processes. This technical guide provides a summary of the available in vitro and in vivo pharmacological data, along with the methodologies used in these preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterSpecies/Cell LineReceptorValueReference
pIC50 (Binding)Human (KAN-Ts cells)Y27.00 ± 0.10[1]
pIC50 (Binding)Rat (Hippocampus)Y27.10 ± 0.20[1]
SelectivityHumanY1, Y4, Y5>100-fold vs Y2[1]
pIC50 (Functional Antagonism)Human (KAN-Ts cells)Y27.20 ± 0.12 (corrected)[1]

Table 2: In Vivo Pharmacokinetics in Rats

Administration RouteDoseCmax (Brain)Tmax (Brain)Reference
Intraperitoneal30 mg/kg1351 ± 153 ng/ml30 min[1]

Experimental Protocols

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity and selectivity of this compound for NPY receptors.

  • Methodology:

    • Human Y2 Receptor Binding: Conducted using KAN-Ts cells, which express the human Y2 receptor. The assay measured the ability of this compound to displace the radioligand [125I]PYY from the receptor.

    • Rat Y2 Receptor Binding: Performed on membrane preparations from the rat hippocampus. Similar to the human assay, it measured the displacement of [125I]PYY.

    • Selectivity Assays: Binding affinity for human Y1, Y4, and Y5 receptors was evaluated to determine the selectivity of this compound.[1]

In Vitro Functional Antagonism Assay
  • Objective: To confirm the antagonist activity of this compound at the human Y2 receptor.

  • Methodology:

    • [35S]GTPγS Binding Assay: This assay was performed in KAN-Ts cells. The ability of this compound to inhibit the PYY-stimulated binding of [35S]GTPγS to G-proteins coupled to the Y2 receptor was measured. A corrected pIC50 value was calculated to determine the functional antagonist potency.[1]

In Vivo Brain Penetration and Receptor Occupancy in Rats
  • Objective: To assess the ability of this compound to cross the blood-brain barrier and bind to its target receptor in the brain.

  • Methodology:

    • Animal Model: Male rats were used.

    • Dosing: this compound was administered via intraperitoneal injection at a dose of 30 mg/kg.

    • Brain Concentration Measurement: At various time points after administration, brain tissue was collected, and the concentration of this compound was determined to calculate the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax).

    • Ex Vivo Receptor Autoradiography: To confirm target engagement, brain sections were prepared and subjected to autoradiography using a radiolabeled ligand for the Y2 receptor. The displacement of the radioligand in the brains of treated animals compared to control animals indicated receptor occupancy by this compound.[1]

Visualizations

Neuropeptide Y Y2 Receptor Signaling Pathway

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) or Peptide YY (PYY) Y2R NPY Y2 Receptor NPY->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response MAPK->Cellular_Response JNJ This compound JNJ->Y2R Antagonizes

Caption: Neuropeptide Y Y2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Rat Study

InVivo_Workflow cluster_analysis Analysis cluster_pk Pharmacokinetics cluster_ro Receptor Occupancy start Start: In Vivo Rat Study dosing Administer this compound (30 mg/kg, IP) to Male Rats start->dosing timepoint Collect Brain Tissue at Various Time Points dosing->timepoint pk_analysis Measure Brain Concentration of this compound timepoint->pk_analysis ro_analysis Perform Ex Vivo Receptor Autoradiography timepoint->ro_analysis pk_result Determine Cmax and Tmax pk_analysis->pk_result end End: Data Interpretation pk_result->end ro_result Assess Y2 Receptor Binding ro_analysis->ro_result ro_result->end

Caption: Experimental workflow for the in vivo pharmacokinetic and receptor occupancy study of this compound in rats.

Conclusion: Data Gaps in Safety and Toxicity

The available public information on this compound is limited to its initial pharmacological characterization as a potent and selective NPY Y2 receptor antagonist with brain penetrating properties in rats.[1] There is a notable absence of comprehensive preclinical safety and toxicity data, including but not limited to:

  • Acute, sub-chronic, and chronic toxicity studies

  • Genotoxicity assays

  • Carcinogenicity studies

  • Reproductive and developmental toxicity studies

  • Safety pharmacology assessments (e.g., cardiovascular, respiratory, and central nervous system effects)

  • Clinical trial data on safety and tolerability in humans

Without this crucial information, a thorough assessment of the safety and toxicity profile of this compound cannot be conducted. Researchers and drug development professionals should be aware of these significant data gaps when considering this compound for further investigation.

References

An In-depth Technical Guide to JNJ-5207787: A Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its procurement, pharmacological properties, and the experimental protocols used for its characterization.

Supplier and Purchasing Information

This compound is a specialized research chemical. Its availability can be limited, and procurement often requires engaging with suppliers that cater to the life sciences research community. Below is a summary of potential suppliers and the compound's status. Please note that availability and pricing are subject to change, and direct inquiry with the vendors is recommended.

SupplierCAS NumberPurityStatusNotes
Active Biopharma 683746-68-1>98%Appears AvailableLists the product with solubility and storage information.[1]
R&D Systems (a Bio-Techne brand) 683746-68-1≥98%DiscontinuedThe product (Catalog #4018) has been withdrawn from sale for commercial reasons.[2][3]
Cayman Chemical (via Biomol) 683746-68-1N/AAppears AvailableListed for sale through distributor Biomol.[4]
Gentaur Omics N/AN/ANot Available For SaleThe product page indicates it is not available for sale.[5]

Disclaimer: This list is for informational purposes only. Inclusion on this list does not constitute an endorsement. Researchers should perform their own due diligence before procurement.

Physicochemical and Pharmacological Data

This compound, with the chemical name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a brain-penetrant small molecule designed as a selective antagonist for the NPY Y2 receptor.[6]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 683746-68-1[1][2]
Molecular Formula C32H38N4O2[1][2]
Molecular Weight 510.67 g/mol [1][2]
Solubility Soluble to 10 mM in DMSO and ethanol (B145695) (with gentle warming)[2]
Purity ≥98%[1][2]

Table 2: In Vitro Pharmacological Profile

ParameterSpecies/SystemValueSource
pIC50 (PYY Binding) Human Y2 Receptor (KAN-Ts cells)7.00 ± 0.10[6]
pIC50 (PYY Binding) Rat Y2 Receptor (Hippocampus)7.10 ± 0.20[6]
IC50 NPY Y2 Receptor0.1 µM[2]
Selectivity >100-fold vs. Human Y1, Y4, Y5 ReceptorsRadioligand Binding[2][6]
pIC50 (GTPγS Binding) Human Y2 Receptor (KAN-Ts cells)7.20 ± 0.12 (corrected)[6]

Table 3: In Vivo Pharmacokinetic Profile

ParameterSpeciesDose & RouteValueTimeSource
Brain Penetration (Cmax) Rat30 mg/kg, Intraperitoneal1351 ± 153 ng/ml30 min[6]

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures provide a clearer understanding of the context in which this compound is studied.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) (Agonist) Y2R NPY Y2 Receptor (GPCR) NPY->Y2R Binds & Activates G_protein Gi/o Protein Y2R->G_protein Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks Binding AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

NPY Y2 Receptor Antagonism Pathway by this compound.

G prep Prepare Membranes (e.g., from KAN-Ts cells or rat hippocampus) incubation Incubate Membranes, Radioligand, and Competitor prep->incubation radioligand Radioligand ([125I]PYY) radioligand->incubation competitor Competitor (Unlabeled PYY or this compound) competitor->incubation filtration Rapid Filtration (e.g., Whatman GF/B filters) incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash measure Measure Radioactivity on Filters (Gamma Counter) wash->measure analysis Data Analysis (Calculate IC50/pIC50 values) measure->analysis

Workflow for a competitive radioligand binding assay.

Experimental Protocols

The characterization of this compound involves standard pharmacological assays. Based on the published research, here are the detailed methodologies for key experiments.[6]

A. Radioligand Binding Assay Protocol (for Y2 Receptor Affinity)

  • Membrane Preparation : Membranes are prepared from KAN-Ts cells expressing the human Y2 receptor or from specific rat brain regions known to express the Y2 receptor, such as the hippocampus.

  • Incubation : Prepared membranes are incubated in a suitable buffer (e.g., Tris-HCl) with a constant concentration of a radiolabeled Y2 receptor agonist, typically [125I]-labeled Peptide YY ([125I]PYY).

  • Competition : The incubation mixture also contains varying concentrations of the unlabeled competitor compound, this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist.

  • Filtration : The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing : Filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis : The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the pIC50 (-log(IC50)) are calculated.

B. [35S]GTPγS Binding Assay Protocol (for Functional Antagonism)

  • Principle : This assay measures the functional consequence of GPCR activation. Agonist binding to a Gi/o-coupled receptor like Y2 stimulates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.

  • Membrane Preparation : Similar to the binding assay, membranes from cells expressing the Y2 receptor are used.

  • Incubation : Membranes are incubated in a buffer containing GDP, the Y2 receptor agonist (e.g., PYY), [35S]GTPγS, and varying concentrations of the antagonist, this compound.

  • Reaction : The agonist stimulates the binding of [35S]GTPγS to the G-proteins. This compound, as an antagonist, will inhibit this agonist-stimulated binding in a concentration-dependent manner.

  • Termination and Filtration : The assay is terminated by rapid filtration, similar to the radioligand binding assay.

  • Quantification : The amount of bound [35S]GTPγS on the filters is measured via liquid scintillation counting.

  • Data Analysis : The results are used to determine the potency of this compound in blocking the functional response to the agonist, yielding a functional IC50 value.[6]

C. Ex Vivo Receptor Autoradiography (for Brain Penetration and Target Engagement)

  • Dosing : Rats are administered this compound via a systemic route (e.g., intraperitoneally at 30 mg/kg).[6]

  • Tissue Collection : At a specified time point post-administration (e.g., 30 minutes), the animals are euthanized, and their brains are rapidly removed and frozen.[6]

  • Sectioning : The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation : The brain sections are incubated with a solution containing a radiolabeled Y2 ligand (e.g., [125I]PYY) to label the Y2 receptors that are not occupied by the administered this compound.

  • Washing and Drying : Sections are washed to remove unbound radioligand and then dried.

  • Imaging : The dried sections are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.

  • Analysis : The resulting image shows the distribution of available Y2 receptors. A reduction in signal in drug-treated animals compared to vehicle-treated controls indicates that this compound has penetrated the brain and occupied its target receptor.[6]

References

Methodological & Application

Application Notes and Protocols for JNJ-5207787 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207787 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] As a brain-penetrant small molecule, it serves as a valuable pharmacological tool for investigating the in vivo roles of central and peripheral Y2 receptors.[1][2] The Y2 receptor, a Gi-protein coupled receptor, is implicated in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission.[3][4] this compound exerts its antagonistic effect by inhibiting the binding of endogenous ligands such as Peptide YY (PYY) to the Y2 receptor.[1][2] This document provides detailed application notes and a comprehensive protocol for the intraperitoneal (IP) administration of this compound in rodent models, compiled from available literature and standard laboratory practices.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Chemical Name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide[1][2]
Molecular Weight 510.67 g/mol
Solubility Soluble to 10 mM in DMSO with gentle warming; Soluble to 10 mM in ethanol (B145695) with gentle warming.
Receptor Selectivity >100-fold selective for Y2 receptor over Y1, Y4, and Y5 receptors.[1][2]
In Vitro Potency (pIC50) Human Y2: 7.00 ± 0.10; Rat Y2: 7.10 ± 0.20[1][2]
Reported In Vivo Dose (Rat) 30 mg/kg via intraperitoneal injection[1][2]
Brain Penetration (Rat) Cmax = 1351 ± 153 ng/ml at 30 minutes post-IP injection (30 mg/kg)[1][2]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

Note: The specific vehicle used in the original in vivo study by Bonaventure et al. (2004) was not reported. The following protocol describes a commonly used vehicle for hydrophobic compounds for in vivo administration. Researchers should perform their own vehicle safety assessments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

    • For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG400, 50 µl of Tween 80, and 450 µl of sterile saline.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to the tube to create a stock solution. Gently warm and vortex until the compound is completely dissolved.

    • Add the PEG400 and Tween 80 to the dissolved this compound/DMSO solution and vortex thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.

  • Final Formulation: The final solution should be a clear, homogenous mixture. If any precipitation occurs, gentle warming and vortexing may be required. Prepare the formulation fresh on the day of the experiment.

Protocol for Intraperitoneal Injection in Rats

This protocol is based on standard operating procedures for IP injections in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized sterile syringes (e.g., 1 ml or 3 ml)

  • Appropriately sized sterile needles (e.g., 23-25 gauge for rats)

  • 70% ethanol

  • Gauze pads

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the injection volume. The maximum recommended injection volume is typically less than 10 ml/kg.

    • Properly restrain the animal. For rats, a two-person technique is often preferred for safety and stability. One person restrains the rat while the other performs the injection.

  • Injection Site Identification:

    • Position the rat in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • The injection site is in the lower right quadrant of the abdomen to avoid the cecum on the left side and the bladder in the midline.

  • Injection Technique:

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.

    • Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been punctured. If blood, urine, or intestinal contents appear in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If there is no aspirate, slowly and steadily inject the calculated volume of the this compound formulation into the peritoneal cavity.

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad if any bleeding occurs.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal irritation.

    • Observe the animal's behavior, posture, and activity levels for a period post-injection as determined by the experimental design.

Visualizations

NPY Y2 Receptor Signaling Pathway

NPY_Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY/PYY NPY / PYY Y2R Y2 Receptor NPY/PYY->Y2R Activates This compound This compound This compound->Y2R Blocks Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: NPY Y2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for Intraperitoneal Injection of this compound

IP_Injection_Workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_post Post-Procedure Phase A Calculate Dose & Formulation Volume B Prepare this compound Formulation A->B F Intraperitoneal Injection B->F C Weigh Animal D Animal Restraint C->D E Identify & Sanitize Injection Site D->E E->F G Monitor Animal for Adverse Effects F->G H Proceed with Experimental Endpoint G->H

References

Application Notes and Protocols for JNJ-5207787 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNJ-5207787, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in rodent models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the quantitative data on this compound dosage and pharmacokinetics in rats. While specific studies on this compound in mice are limited, a dosage of 30 mg/kg via intraperitoneal injection has been shown to achieve high brain and plasma concentrations for a similar compound, JNJ-54175446.

ParameterRatMouse (Inferred)Reference
Route of Administration Intraperitoneal (IP)Intraperitoneal (IP)[1]
Dosage 30 mg/kg30 mg/kg[1]
Vehicle Soluble to 10 mM in DMSO with gentle warming and to 10 mM in ethanol (B145695) with gentle warming.[2]Soluble to 10 mM in DMSO with gentle warming and to 10 mM in ethanol with gentle warming.[2][2]
Frequency of Administration Single dose for pharmacokinetic and receptor occupancy studies.[1]Not specified, likely single dose for acute studies.
Maximum Brain Concentration (Cmax) 1351 ± 153 ng/ml at 30 minutes post-injection.[1]Not determined for this compound.[1]
Receptor Occupancy Demonstrated occupancy of Y2 receptor binding sites in the brain.[1]Not determined for this compound.[1]

Signaling Pathway

Neuropeptide Y (NPY) Y2 Receptor Signaling Pathway

This compound acts as an antagonist at the Neuropeptide Y Y2 receptor (Y2R), which is a G-protein coupled receptor (GPCR). The primary signaling mechanism of the Y2R involves coupling to inhibitory G-proteins (Gi/o). Activation of the Y2R by its endogenous ligands, such as NPY and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Y2R activation can modulate intracellular calcium channels. As an antagonist, this compound blocks these downstream effects.

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts NPY NPY / PYY (Agonist) NPY->Y2R Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to in_vivo_workflow A 1. Prepare this compound Solution B 2. Weigh Animal A->B C 3. Restrain Animal B->C D 4. Disinfect Injection Site C->D E 5. Perform Intraperitoneal Injection D->E F 6. Monitor Animal E->F

References

JNJ-5207787: Application Notes and Protocols for Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document includes detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound and other investigational compounds with the NPY Y2 receptor.

Introduction

This compound, chemically known as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a small molecule antagonist that demonstrates high affinity and selectivity for the NPY Y2 receptor. The NPY system, including the Y2 receptor, is implicated in a variety of physiological processes such as appetite regulation, anxiety, and cardiovascular function. The Y2 receptor, a G protein-coupled receptor (GPCR), is predominantly found presynaptically, where it inhibits neurotransmitter release. This compound serves as a valuable pharmacological tool for investigating the therapeutic potential of Y2 receptor modulation.

Data Presentation

The binding characteristics of this compound have been determined through competitive radioligand binding assays. The following tables summarize the quantitative data for its affinity and selectivity.

Table 1: Binding Affinity of this compound for NPY Y2 Receptors

Receptor SourceSpeciesRadioligandpIC50 (± SEM)IC50 (nM)
KAN-Ts CellsHuman[¹²⁵I]PYY7.00 (± 0.10)100
Rat HippocampusRat[¹²⁵I]PYY7.10 (± 0.20)79.4

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Selectivity Profile of this compound for Human NPY Receptor Subtypes

Receptor SubtypeFold Selectivity vs. Y2
Y1>100
Y4>100
Y5>100

Signaling Pathway

The NPY Y2 receptor is a member of the G protein-coupled receptor family and primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates inhibitory G proteins, which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

NPY_Y2_Signaling cluster_membrane Cell Membrane NPY_Agonist NPY/PYY Y2_Receptor NPY Y2 Receptor NPY_Agonist->Y2_Receptor Binds & Activates Gi_protein Gi/o Protein Y2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts JNJ_5207787 This compound (Antagonist) JNJ_5207787->Y2_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Inhibition of Neurotransmitter Release cAMP->Downstream_Effects Leads to

NPY Y2 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a detailed methodology for conducting competitive radioligand binding assays to determine the affinity of test compounds for the NPY Y2 receptor.

Protocol 1: Membrane Preparation from KAN-Ts Cells (Human Y2 Receptor)

Materials:

  • KAN-Ts cells expressing the human NPY Y2 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™, Mini, EDTA-free)

  • Dounce homogenizer or similar

  • Centrifuge and ultracentrifuge

  • BCA or Bradford protein assay kit

Procedure:

  • Harvest KAN-Ts cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay.

  • Store the membrane preparations in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Materials:

  • Membrane preparation (from Protocol 1 or rat hippocampus)

  • Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY)

  • Test compound (e.g., this compound)

  • Non-specific binding control: Unlabeled NPY or PYY (1 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid and gamma counter

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]PYY (at a final concentration close to its Kd, e.g., 25-50 pM), and 50 µL of diluted membrane preparation.

    • Non-specific Binding: 25 µL unlabeled NPY (1 µM), 25 µL [¹²⁵I]PYY, and 50 µL of diluted membrane preparation.

    • Competitive Binding: 25 µL of each test compound dilution, 25 µL [¹²⁵I]PYY, and 50 µL of diluted membrane preparation.

  • The final assay volume is 100 µL. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

  • Incubate the plates at room temperature for 90-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in counting vials and measure the radioactivity using a gamma counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate incubate Incubate at Room Temperature (90-120 min) setup_plate->incubate filter_wash Filter and Wash (Separate Bound/Free Ligand) incubate->filter_wash count_radioactivity Count Radioactivity (Gamma Counter) filter_wash->count_radioactivity analyze_data Data Analysis (Calculate IC50 and Ki) count_radioactivity->analyze_data end End analyze_data->end

Radioligand Binding Assay Workflow

Application Notes and Protocols: GTPγS Binding Assay for the P2Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous nucleotides Uridine-5'-triphosphate (UTP) and Adenosine-5'-triphosphate (ATP). Upon activation, the P2Y2 receptor couples to multiple G protein subtypes, including Gq/11, Go, and G12, initiating a cascade of intracellular signaling events.[1] These pathways are integral to a variety of physiological processes, making the P2Y2 receptor a significant target for drug discovery.

The [35S]GTPγS binding assay is a functional method used to quantify the activation of G proteins following agonist stimulation of a GPCR.[2][3][4] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the heterotrimeric G protein.[2][5] The accumulation of [35S]GTPγS is directly proportional to the extent of G protein activation by an agonist.[2] This application note provides a detailed protocol for performing a [35S]GTPγS binding assay to characterize the activity of agonists at the human P2Y2 receptor, using UTP as a reference agonist.

Note on JNJ-5207787: Initial inquiry referenced this compound as a P2Y2 receptor agonist. However, published literature identifies this compound as a selective antagonist of the Neuropeptide Y Y2 (NPY Y2) receptor. This protocol, therefore, focuses on the characterization of the endogenous P2Y2 receptor agonist, UTP.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist like UTP leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The activated Gα subunits, in turn, modulate the activity of various downstream effector enzymes. The primary signaling cascade initiated by P2Y2 receptor activation involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UTP UTP (Agonist) P2Y2R P2Y2 Receptor UTP->P2Y2R Binds to G_protein G Protein (Gq/11) P2Y2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

P2Y2 Receptor Signaling Pathway

Experimental Protocol: [35S]GTPγS Binding Assay

This protocol is designed for a 96-well plate format and outlines the steps for determining the potency and efficacy of UTP at the human P2Y2 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials and Reagents:

  • Membranes: Crude membrane preparations from cells stably expressing the human P2Y2 receptor.

  • [35S]GTPγS: Specific activity >1000 Ci/mmol.

  • GTPγS (unlabeled): For determining non-specific binding.

  • GDP (Guanosine 5'-diphosphate): To facilitate the exchange of [35S]GTPγS.

  • UTP (Uridine-5'-triphosphate): P2Y2 receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • 96-well Filter Plates: GF/B or equivalent.

  • Scintillation Cocktail.

  • Plate Reader: Capable of measuring radioactivity.

Experimental Workflow Diagram:

experimental_workflow A Prepare Reagents (UTP dilutions, [35S]GTPγS, GDP) B Add Assay Components to 96-well Plate (Buffer, Membranes, GDP, UTP) A->B C Initiate Reaction (Add [35S]GTPγS) B->C D Incubate at 30°C for 60 min C->D E Terminate Reaction (Rapid Filtration) D->E F Wash Filters E->F G Dry Filters and Add Scintillation Cocktail F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (EC50 and Emax determination) H->I

References

Application Notes and Protocols for Cell-Based Assays Using JNJ-5207787

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207787 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] NPY and its receptors are integral to a variety of physiological processes, including appetite regulation, anxiety, and pain perception. The Y2 receptor, specifically, is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound exerts its antagonistic effects by competitively binding to the Y2 receptor, thereby blocking the intracellular signaling cascade initiated by endogenous ligands such as Peptide YY (PYY) and NPY.

These application notes provide detailed protocols for two key cell-based assays essential for characterizing the pharmacological activity of this compound: a radioligand binding assay to determine its binding affinity and a functional [³⁵S]GTPγS binding assay to assess its antagonistic potency.

Data Presentation

The following table summarizes the quantitative data for this compound, providing a clear comparison of its activity at the human and rat NPY Y2 receptors.

Assay Type Receptor Cell Line/Tissue Parameter Value Reference
Radioligand BindingHuman NPY Y2KAN-Ts cellspIC₅₀7.00 ± 0.10[1]
Radioligand BindingRat NPY Y2Rat HippocampuspIC₅₀7.10 ± 0.20[1]
Radioligand BindingHuman NPY Y2-IC₅₀0.1 µM[2]
[³⁵S]GTPγS BindingHuman NPY Y2KAN-Ts cellspIC₅₀ (corrected)7.20 ± 0.12[1]

Signaling Pathway

The NPY Y2 receptor is a Gi-coupled GPCR. Upon binding of an agonist like PYY, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ subunits, inhibits adenylyl cyclase, and leads to a decrease in intracellular cAMP levels. This compound, as an antagonist, binds to the Y2 receptor and prevents this signaling cascade.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gi Protein (αβγ) Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PYY PYY (Agonist) PYY->Y2R Binds & Activates JNJ This compound (Antagonist) JNJ->Y2R Binds & Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: NPY Y2 receptor signaling pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the NPY Y2 receptor.

Experimental Workflow:

Radioligand_Workflow prep Prepare Cell Membranes (e.g., from KAN-Ts cells) incubation Incubate Membranes with: - [¹²⁵I]-PYY (Radioligand) - this compound (Test Compound) - Control (Buffer or Non-specific Ligand) prep->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Gamma Counter) filtration->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis

Caption: Workflow for the radioligand competition binding assay.

Materials:

  • Cell Membranes: Prepared from KAN-Ts cells (expressing human NPY Y2 receptor) or rat hippocampus.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY)

  • Test Compound: this compound

  • Non-specific Binding Control: High concentration of unlabeled PYY (e.g., 1 µM)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine

  • Cell harvester

  • Gamma counter

Protocol:

  • Membrane Preparation:

    • Culture KAN-Ts cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of binding buffer (for total binding) or 1 µM unlabeled PYY (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [¹²⁵I]-PYY (at a concentration near its Kd).

      • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. The antagonistic effect of this compound is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow:

GTPgS_Workflow prep Prepare Cell Membranes (e.g., from KAN-Ts cells) incubation Incubate Membranes with: - PYY (Agonist) - this compound (Test Compound) - [³⁵S]GTPγS - GDP prep->incubation filtration Separate Bound and Free [³⁵S]GTPγS (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counter) filtration->counting analysis Data Analysis (EC₅₀ and IC₅₀ determination) counting->analysis

References

Application Notes and Protocols for Ex Vivo Receptor Autoradiography with JNJ-5207787

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo receptor autoradiography studies using JNJ-5207787, a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor.

Introduction

This compound, with the chemical name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide, is a small molecule antagonist of the NPY Y2 receptor.[1] It is a valuable pharmacological tool for investigating the role of central and peripheral Y2 receptors in various physiological processes. Ex vivo receptor autoradiography is a powerful technique to assess the in vivo target engagement of this compound by measuring its occupancy of Y2 receptors in tissues after systemic administration to an animal.[1][2] This method provides crucial information on brain penetration and the relationship between drug dosage, plasma/tissue concentration, and receptor occupancy.[3][4]

Quantitative Data Summary

The binding characteristics of this compound have been determined through various in vitro assays, demonstrating its high affinity and selectivity for the NPY Y2 receptor.

Parameter Species/System Value Reference
pIC50 Human Y2 Receptor (KAN-Ts cells)7.00 ± 0.10[1]
pIC50 Rat Y2 Receptor (Hippocampus)7.10 ± 0.20[1]
pIC50 (corrected) PYY-stimulated [35S]GTPγS binding (KAN-Ts cells)7.20 ± 0.12[1]
Selectivity Human Y1, Y4, and Y5 Receptors>100-fold[1][5]
IC50 NPY Y2 Receptor0.1 µM[5]

Signaling Pathway of the NPY Y2 Receptor and Action of this compound

The NPY Y2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, such as Peptide YY (PYY) or Neuropeptide Y (NPY), the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation is often measured by the binding of GTPγS. This compound acts as an antagonist, blocking the binding of endogenous ligands and thereby inhibiting the downstream signaling cascade.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gαi/o Protein Y2R->G_protein Activation GTPgS [35S]GTPγS Binding G_protein->GTPgS Stimulates Response Inhibition of Cellular Response G_protein->Response Leads to PYY PYY / NPY (Agonist) PYY->Y2R Binds to JNJ This compound (Antagonist) JNJ->Y2R Blocks

Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.

Experimental Protocols

Ex Vivo Receptor Autoradiography Protocol for this compound

This protocol is designed to determine the in vivo occupancy of NPY Y2 receptors by this compound in the brain following systemic administration in rats.[1] The methodology is adapted from established ex vivo autoradiography procedures.[2][4]

1. Animal Dosing and Tissue Collection:

  • Administer this compound to rats via the desired route (e.g., intraperitoneally, 30 mg/kg).[1]

  • Include a vehicle-treated control group.

  • At a predetermined time point post-administration (e.g., 30 minutes for Cmax), euthanize the animals.[1]

  • Rapidly extract the brain and freeze it in isopentane (B150273) cooled with dry ice.

  • Store the frozen brains at -80°C until sectioning.

2. Cryosectioning:

  • Mount the frozen brains onto a cryostat chuck.

  • Cut coronal brain sections at a thickness of 20 µm.[4]

  • Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost® Plus).[4]

  • Store the slide-mounted sections at -80°C.

3. Radioligand Incubation:

  • On the day of the experiment, bring the slides to room temperature.

  • Prepare an incubation buffer (specific buffer composition should be optimized, but a common starting point is a Tris-based buffer).

  • The radioligand of choice for labeling NPY Y2 receptors is typically [125I]PYY.[1]

  • Prepare the radioligand solution in the incubation buffer at a concentration appropriate to label the Y2 receptors (e.g., a concentration near the Kd for the receptor).

  • To determine non-specific binding, a parallel set of slides is incubated with the radioligand solution containing a high concentration of an unlabeled Y2 receptor ligand (e.g., unlabeled PYY or this compound itself at 10 µM).[1]

  • Cover the sections with the radioligand solution (with or without the competing ligand) and incubate in a humidified chamber at room temperature for a sufficient time to reach binding equilibrium (e.g., 15-60 minutes).[4]

4. Washing and Drying:

  • Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 washes of 5 minutes each).[4]

  • Perform a final quick dip in ice-cold distilled water to remove buffer salts.[4]

  • Dry the slides rapidly under a stream of cool, dry air.[4]

5. Imaging:

  • Appose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[4]

  • Expose for an appropriate duration (e.g., 1-7 days) depending on the signal intensity.[4]

  • Scan the imaging screen using a phosphor imager.[4]

6. Data Analysis:

  • Use densitometry software to quantify the signal intensity in specific brain regions of interest known to express Y2 receptors (e.g., hypothalamus, hippocampus, substantia nigra).[1]

  • Convert the measured signal (e.g., photostimulated luminescence or optical density) to radioactive concentration (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each region.

  • Determine receptor occupancy in the this compound-treated animals as the percentage reduction in specific binding compared to the vehicle-treated controls.

ExVivo_Workflow cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase Dosing 1. Animal Dosing (this compound or Vehicle) Sacrifice 2. Euthanasia and Tissue Collection Dosing->Sacrifice Freezing 3. Brain Freezing Sacrifice->Freezing Sectioning 4. Cryosectioning Freezing->Sectioning Incubation 5. Radioligand Incubation ([125I]PYY) Sectioning->Incubation Washing 6. Washing and Drying Incubation->Washing Imaging 7. Autoradiographic Imaging Washing->Imaging Analysis 8. Data Analysis and Occupancy Calculation Imaging->Analysis

Figure 2: Experimental workflow for ex vivo receptor autoradiography with this compound.

[35S]GTPγS Binding Autoradiography Protocol

This protocol can be used to confirm the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.[1]

1. Tissue Preparation:

  • Prepare brain sections as described in the ex vivo protocol (steps 1 and 2).

2. Pre-incubation:

  • Pre-incubate the sections in a buffer to remove endogenous nucleotides.

3. Incubation:

  • Incubate the sections in a buffer containing GDP, the agonist (e.g., PYY), and [35S]GTPγS.

  • For testing this compound, include it in the incubation medium at various concentrations.

  • To determine non-specific binding, incubate a set of slides in the presence of a high concentration of unlabeled GTPγS.

4. Washing, Drying, Imaging, and Analysis:

  • Follow the same procedures for washing, drying, imaging, and data analysis as outlined in the ex vivo receptor autoradiography protocol (steps 4-6). The analysis will focus on the inhibition of PYY-stimulated [35S]GTPγS binding by this compound.[1]

Conclusion

This compound is a well-characterized NPY Y2 receptor antagonist. The provided protocols for ex vivo receptor autoradiography and [35S]GTPγS binding offer robust methods for researchers to investigate its pharmacokinetic and pharmacodynamic properties in preclinical models. These studies are essential for understanding its potential as a therapeutic agent.

References

Preparation of JNJ-5207787 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of JNJ-5207787, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. Adherence to proper preparation techniques is crucial for ensuring the accuracy and reproducibility of experimental results. This guide outlines the chemical and physical properties of this compound, detailed protocols for dissolution, and recommendations for storage to maintain compound integrity.

Introduction

This compound is a potent and selective small molecule antagonist of the NPY Y2 receptor, which is involved in various physiological processes. Accurate preparation of this compound stock solutions is the first critical step for reliable in vitro and in vivo studies. This protocol provides standardized procedures to ensure consistent solution quality.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₃₈N₄O₂
Molecular Weight ( g/mol ) 510.67
CAS Number 683746-68-1
Appearance Crystalline solid
Purity ≥98%
Solubility in DMSO Soluble up to 100 mM[1]
Solubility in Ethanol Soluble up to 10 mM with gentle warming
Storage of Solid Room Temperature

Note: Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.

Recommended Concentrations for Experimental Use

The selection of an appropriate stock solution concentration should be guided by the intended experimental application. Table 2 provides typical concentration ranges for this compound in both in vitro and in vivo settings.

Table 2: Recommended Concentrations for this compound

ApplicationTypical Working Concentration/DoseRecommended Stock Concentration
In Vitro 10 µM[2]10 mM in DMSO
In Vivo (Rat) 30 mg/kg (intraperitoneal)[2]Dependent on formulation and dosing volume

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.

  • In case of contact, flush the affected area with copious amounts of water.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information. If a specific MSDS is not available, handle with the standard precautions for a novel chemical compound.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

  • Preparation: Before opening, gently tap the vial of this compound on a hard surface to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh out 5.11 mg of this compound using a calibrated analytical balance.

    • Calculation:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 510.67 g/mol x 1000 mg/g = 5.1067 mg

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

To prepare a working solution from the 10 mM stock, perform a serial dilution in the appropriate cell culture medium or buffer.

Important Considerations:

  • To avoid precipitation when diluting in an aqueous medium, it is recommended to first make an intermediate dilution of the DMSO stock in the same solvent before adding it to the aqueous solution.

  • The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent Transfer to tube vortex Vortex Thoroughly add_solvent->vortex warm Gentle Warming (Optional) vortex->warm aliquot Aliquot into Single-Use Tubes vortex->aliquot warm->aliquot store Store at -20°C aliquot->store working_solution Prepare Working Solution store->working_solution For experimental use

Caption: Workflow for preparing this compound stock solution.

The signaling pathway diagram below illustrates the mechanism of action of this compound.

G This compound Mechanism of Action NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Binds to Signaling Downstream Signaling Cascade Y2R->Signaling Activates JNJ This compound JNJ->Y2R Blocks Response Physiological Response Signaling->Response

Caption: this compound as an antagonist of the NPY Y2 receptor.

References

Application Notes and Protocols for JNJ-5207787 Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of JNJ-5207787, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in preclinical behavioral studies. The protocols detailed below are intended for investigating the potential anxiolytic and antidepressant-like effects of this compound in rodent models.

Introduction

This compound is a potent and selective antagonist of the Neuropeptide Y Y2 receptor.[1] The NPY system, particularly the Y2 receptor, is implicated in the regulation of mood and emotional behaviors. Presynaptic Y2 receptors act as autoreceptors, inhibiting the release of NPY, an endogenous anxiolytic and antidepressant peptide. Blockade of these receptors by an antagonist like this compound is hypothesized to increase synaptic NPY levels, thereby producing anxiolytic and antidepressant-like effects. This hypothesis is supported by studies showing that Y2 receptor knockout mice exhibit reduced anxiety-like behavior. While direct behavioral data for this compound in common anxiety and depression models are not extensively published, research on similar Y2 receptor antagonists, such as JNJ-31020028, has demonstrated antidepressant-like effects in the forced swim test in rats.[2]

The following protocols for the Elevated Plus Maze (EPM) and the Forced Swim Test (FST) are provided as standard models to assess the anxiolytic and antidepressant-like properties of this compound, respectively.

Pharmacokinetics and Dosage Considerations

In vivo studies in rats have shown that this compound effectively penetrates the brain after intraperitoneal (i.p.) administration. A dose of 30 mg/kg resulted in a maximum brain concentration (Cmax) of 1351 ± 153 ng/ml at 30 minutes post-injection, with significant occupancy of Y2 receptors in key brain regions like the hypothalamus.[1] Based on this and studies with similar compounds, a starting dose of 30 mg/kg (i.p.) is recommended for initial behavioral screening in rats. Dose-response studies are recommended to determine the optimal therapeutic window.

Data Presentation

The following tables are templates for the structured presentation of quantitative data obtained from the described behavioral assays.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)Closed Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-
This compound10
This compound30
This compound50
Positive Control (e.g., Diazepam)Specify Dose

Table 2: Effects of this compound in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)Climbing Time (s) (Mean ± SEM)Swimming Time (s) (Mean ± SEM)
Vehicle-
This compound10
This compound30
This compound50
Positive Control (e.g., Imipramine)Specify Dose

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10x40 cm; central platform, 10x10 cm; elevated 50-70 cm from the floor).

  • This compound.

  • Vehicle (e.g., saline, DMSO, or as appropriate for solubilizing this compound).

  • Positive control anxiolytic (e.g., Diazepam).

  • Syringes and needles for administration.

  • Video tracking software and camera.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals for 2-3 minutes daily for 3-5 days leading up to the test to reduce handling stress.

  • Drug Administration:

    • Prepare fresh solutions of this compound, vehicle, and positive control on the day of testing.

    • Administer this compound (e.g., 10, 30, 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

    • Administer the positive control according to its known pharmacokinetic profile.

  • Testing Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the trial.

    • Place the animal on the central platform of the EPM, facing one of the closed arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

    • After the 5-minute session, return the animal to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Analyze the video recordings using tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total arm entries) x 100].

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral despair model used to screen for antidepressant-like activity.

Materials:

  • Cylindrical water tank (for rats: 40-50 cm height, 20 cm diameter).

  • Water at 23-25°C.

  • This compound.

  • Vehicle.

  • Positive control antidepressant (e.g., Imipramine).

  • Syringes and needles for administration.

  • Video camera or a trained observer with a stopwatch.

  • Towels for drying the animals.

Procedure:

  • Animal Acclimation: As described in the EPM protocol.

  • Drug Administration:

    • Administer this compound (e.g., 10, 30, 50 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.

    • A chronic dosing regimen (e.g., once daily for 7-14 days) may also be considered to model clinical antidepressant effects.

  • Testing Procedure (Two-Day Protocol for Rats):

    • Day 1 (Pre-test/Habituation):

      • Fill the cylinder with water to a depth of 30 cm.

      • Gently place each rat individually into the cylinder for a 15-minute swim session.

      • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored for immobility.

    • Day 2 (Test Session):

      • 24 hours after the pre-test, administer the assigned treatment.

      • Place the rat back into the swim cylinder for a 5-minute test session.

      • Record the entire session.

  • Data Analysis:

    • Score the 5-minute test session for the following behaviors:

      • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The rat makes active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.

    • A decrease in immobility time and an increase in swimming or climbing time are indicative of an antidepressant-like effect.

Mandatory Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NPY_Vesicle NPY Vesicles NPY NPY NPY_Vesicle->NPY Release Y2_Receptor NPY Y2 Receptor (Autoreceptor) Y2_Receptor->NPY_Vesicle Inhibits Release (-) NPY->Y2_Receptor Binds to Y1_Receptor NPY Y1 Receptor NPY->Y1_Receptor Binds to Anxiolytic_Effect Anxiolytic/ Antidepressant Effect Y1_Receptor->Anxiolytic_Effect Leads to JNJ_5207787 This compound JNJ_5207787->Y2_Receptor Blocks

Caption: Signaling pathway of NPY and the action of this compound.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-5 days) Acclimation->Handling Drug_Prep Prepare this compound and Controls Handling->Drug_Prep Administration i.p. Administration (T-30 min) Drug_Prep->Administration Habituation Habituate to Testing Room (30 min) Administration->Habituation EPM_Test Elevated Plus Maze Test (5 min) Habituation->EPM_Test Anxiety Study FST_Test Forced Swim Test (5 min session) Habituation->FST_Test Depression Study Data_Collection Video Record Session EPM_Test->Data_Collection FST_Test->Data_Collection Data_Analysis Analyze Video Data Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: General experimental workflow for behavioral studies.

References

Measuring the In Vitro Efficacy of JNJ-5207787: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for measuring the in vitro efficacy of JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.

Introduction to this compound

This compound is a small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1] Its chemical formula is C32H38N4O2, with a molecular weight of 510.67 g/mol .[2] this compound has demonstrated high selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5), making it a valuable tool for studying the specific roles of the Y2 receptor.[1][2]

Mechanism of Action and Signaling Pathway

The NPY Y2 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligands, such as NPY or Peptide YY (PYY), the Y2 receptor undergoes a conformational change that activates the intracellular Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the Y2 receptor but does not induce the conformational change required for G-protein activation. Instead, it competitively blocks the binding of endogenous agonists, thereby inhibiting the downstream signaling cascade.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits NPY_PYY NPY / PYY (Agonist) NPY_PYY->Y2R Binds & Activates JNJ_5207787 This compound (Antagonist) JNJ_5207787->Y2R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

NPY Y2 Receptor Signaling Pathway

Quantitative Efficacy Data

The in vitro efficacy of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data.

Parameter Species/Cell Line Assay Type Value Reference
pIC50Human (KAN-Ts cells)[125I]PYY Binding7.00 ± 0.10[1]
pIC50Rat (Hippocampus)[125I]PYY Binding7.10 ± 0.20[1]
IC50Human Y2 Receptor[125I]PYY Binding100 nM[3]
pIC50 (corrected)Human (KAN-Ts cells)[35S]GTPγS Binding7.20 ± 0.12[1]
Receptor Subtype Selectivity vs. Y2 Assay Type Reference
Human Y1>100-foldRadioligand Binding[1]
Human Y4>100-foldRadioligand Binding[1]
Human Y5>100-foldRadioligand Binding[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.

Cell Culture (General Protocol for Adherent Cancer Cell Lines like KAN-Ts)

This protocol provides general guidelines for the culture of adherent cell lines. Specific conditions for KAN-Ts cells should be optimized based on supplier recommendations if available.

Materials:

  • Basal medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks/plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a culture flask at the desired seeding density.

  • Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Monitor cell growth and morphology daily. Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet in fresh medium and re-plate at the desired split ratio.

Membrane Preparation for Binding Assays

Materials:

  • Cultured cells expressing the NPY Y2 receptor (e.g., KAN-Ts or transfected HEK293 cells)

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)

  • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash them with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator until cells are sufficiently lysed.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer. Repeat the high-speed centrifugation step.

  • Storage: Resuspend the final membrane pellet in Storage Buffer, determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C until use.

Membrane_Preparation_Workflow Start Cultured Cells Harvest Harvest & Wash Cells Start->Harvest Lysis Lyse Cells in Hypotonic Buffer Harvest->Lysis Homogenize Homogenize Lysis->Homogenize LowSpeedSpin Low-Speed Centrifugation (500 x g) Homogenize->LowSpeedSpin Supernatant1 Collect Supernatant LowSpeedSpin->Supernatant1 HighSpeedSpin1 High-Speed Centrifugation (40,000 x g) Supernatant1->HighSpeedSpin1 Pellet1 Collect Membrane Pellet HighSpeedSpin1->Pellet1 Wash Wash Pellet Pellet1->Wash HighSpeedSpin2 High-Speed Centrifugation (40,000 x g) Wash->HighSpeedSpin2 FinalPellet Final Membrane Pellet HighSpeedSpin2->FinalPellet Store Resuspend & Store at -80°C FinalPellet->Store End Membrane Preparation Ready for Assay Store->End

Membrane Preparation Workflow
Radioligand Binding Assay (Competition)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor.

Materials:

  • Membrane preparation containing NPY Y2 receptors

  • Radioligand (e.g., [125I]Peptide YY)

  • This compound (unlabeled competitor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of an unlabeled NPY Y2 agonist/antagonist)

  • 96-well microplates

  • Glass fiber filter mats

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add Binding Buffer, the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.

  • Controls: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of this compound to block agonist-stimulated G-protein activation.

Materials:

  • Membrane preparation containing NPY Y2 receptors

  • [35S]GTPγS

  • NPY Y2 receptor agonist (e.g., PYY)

  • This compound

  • GDP (Guanosine diphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Filtration apparatus and glass fiber filter mats

  • Scintillation counter and scintillation fluid

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the membrane preparation with varying concentrations of this compound for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the NPY Y2 agonist (typically at its EC80) to stimulate G-protein activation.

  • GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS and GDP to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of this compound. Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50 value.

Logical_Relationship_Assays cluster_binding Binding Affinity cluster_functional Functional Antagonism Topic Measuring this compound Efficacy In Vitro BindingAssay Radioligand Binding Assay (Competition) Topic->BindingAssay FunctionalAssay [35S]GTPγS Binding Assay Topic->FunctionalAssay BindingOutput Determines IC50 / Ki (Binding Potency) BindingAssay->BindingOutput Efficacy Overall In Vitro Efficacy Profile BindingOutput->Efficacy FunctionalOutput Determines IC50 (Functional Potency) FunctionalAssay->FunctionalOutput FunctionalOutput->Efficacy

Logical Relationship of In Vitro Assays

References

JNJ-5207787: A Potent and Selective Antagonist for Studying Neuropeptide Y Receptor Subtype 2 (Y2R) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207787 is a non-peptidic, potent, and selective antagonist of the Neuropeptide Y (NPY) receptor subtype 2 (Y2R).[1] Its high affinity for the Y2 receptor and greater than 100-fold selectivity over other NPY receptor subtypes (Y1, Y4, and Y5) make it an invaluable pharmacological tool for investigating the physiological and pathological roles of the Y2R signaling pathway.[1] The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gi alpha subunit.[2][3] Activation of the Y2R by its endogenous ligands, such as Neuropeptide Y and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of calcium channels.[4][5] This signaling cascade is implicated in a wide range of physiological processes, including appetite regulation, anxiety, and pain perception.[3][4]

These application notes provide comprehensive data and detailed protocols for the use of this compound in studying the NPY Y2 receptor signaling pathway.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: In Vitro Binding Affinity of this compound at NPY Receptors

Receptor SubtypeSpeciesCell Line/TissueRadioligandpIC50 (Mean ± SEM)IC50 (nM)Selectivity (fold) vs. Y2R
Y2 Human KAN-Ts Cells [¹²⁵I]PYY 7.00 ± 0.10 100 -
Y2 Rat Hippocampus [¹²⁵I]PYY 7.10 ± 0.20 79.4 -
Y1Human--< 5.0>10,000>100
Y4Human--< 5.0>10,000>100
Y5Human--< 5.0>10,000>100

Data compiled from Bonaventure et al., 2004.[1]

Table 2: In Vitro Functional Antagonist Activity of this compound

Assay TypeReceptorSpeciesCell LineAgonistpIC50 (Corrected, Mean ± SEM)
[³⁵S]GTPγS BindingY2HumanKAN-Ts CellsPYY7.20 ± 0.12

Data compiled from Bonaventure et al., 2004.[1]

Signaling Pathway Diagram

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi) cluster_cytoplasm Cytoplasm NPY_PYY NPY / PYY Y2R NPY Y2 Receptor NPY_PYY->Y2R Binds & Activates G_alpha_i Gαi Y2R->G_alpha_i Activates JNJ This compound JNJ->Y2R Blocks AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Ca_ion_in Ca_ion_in->Cellular_Response Modulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Y2R-expressing cell membranes start->prep_membranes setup_plate Set up 96-well plate: - Membranes - [¹²⁵I]PYY - this compound (or controls) prep_membranes->setup_plate incubate Incubate at 30°C for 60 min setup_plate->incubate filtrate Rapid vacuum filtration & wash incubate->filtrate count Scintillation counting filtrate->count analyze Data analysis: - Calculate specific binding - Determine IC50/Ki count->analyze end End analyze->end GTP_Binding_Workflow start Start setup_plate Set up 96-well plate: - Membranes, GDP - this compound - Y2R agonist (PYY) start->setup_plate pre_incubate Pre-incubate at 30°C setup_plate->pre_incubate add_gtp Add [³⁵S]GTPγS to initiate reaction pre_incubate->add_gtp incubate Incubate at 30°C for 60 min add_gtp->incubate filtrate Rapid vacuum filtration & wash incubate->filtrate count Scintillation counting filtrate->count analyze Data analysis: - Calculate % inhibition - Determine IC50 count->analyze end End analyze->end

References

Troubleshooting & Optimization

JNJ-5207787 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the solubility of JNJ-5207787 in DMSO and ethanol (B145695), along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be utilized, although it may be less effective for achieving very high concentrations.

Q2: I am having difficulty dissolving this compound. What steps can I take?

If you encounter solubility issues, we recommend following our detailed experimental protocol, which includes the application of gentle heat and vortexing. For persistent issues, please refer to our troubleshooting workflow below.

Solubility Data

The solubility of this compound in DMSO and ethanol is summarized in the table below. Please note that solubility can be batch-dependent, and the provided values should be used as a guideline.

SolventConcentration (Molar)Concentration (Mass/Volume)Conditions
DMSO~10 mM - 100 mM[1]~5 mg/mL[2]Gentle warming may be required[2]
Ethanol~10 mM~5 mg/mL[2]Gentle warming may be required[2]

Molecular Weight of this compound: 510.67 g/mol [3]

Experimental Protocols

Protocol for Reconstituting this compound

  • Preparation: Bring the vial of this compound and your chosen solvent (DMSO or ethanol) to room temperature.

  • Solvent Addition: Add the calculated volume of solvent to the vial to achieve the desired concentration.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution at 37°C for 10-15 minutes.

    • Vortex the solution again.

  • Storage: Store the reconstituted stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

JNJ-5207787_Solubility_Troubleshooting start Start: this compound Fails to Dissolve check_protocol Did you follow the recommended protocol? (Vortexing, gentle warming) start->check_protocol re_evaluate_concentration Is the target concentration too high? (Refer to solubility table) check_protocol->re_evaluate_concentration Yes sonicate Try brief sonication (5-10 minutes in a water bath) check_protocol->sonicate No re_evaluate_concentration->sonicate No check_purity Is the compound purity confirmed? re_evaluate_concentration->check_purity Yes sonicate->check_protocol sonicate->re_evaluate_concentration Failure dissolved Compound Dissolved sonicate->dissolved Success contact_support Contact Technical Support for further assistance check_purity->contact_support No check_purity->dissolved Yes

Caption: Troubleshooting workflow for this compound solubility issues.

This compound as a Neuropeptide Y Y2 Receptor Antagonist

This compound is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its mechanism of action involves blocking the binding of NPY to the Y2 receptor, thereby inhibiting downstream signaling pathways.

JNJ-5207787_Signaling_Pathway NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Signaling Downstream Signaling Cascade Y2R->Signaling JNJ This compound JNJ->Y2R Biological_Response Biological Response Signaling->Biological_Response

Caption: this compound mechanism as a Y2 receptor antagonist.

References

Technical Support Center: JNJ-7706621 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-7706621, a potent dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues and to offer detailed protocols and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-7706621?

A1: JNJ-7706621 is a dual inhibitor that targets both CDKs and Aurora kinases.[1][2][3] It potently inhibits CDK1 and CDK2, which are crucial for cell cycle progression, as well as Aurora A and Aurora B, key regulators of mitosis.[2][3] This dual inhibition leads to a delay in G1 progression and a subsequent arrest of the cell cycle in the G2-M phase.[1]

Q2: What are the typical cellular effects observed after treatment with JNJ-7706621?

A2: Treatment of cancer cells with JNJ-7706621 typically results in several observable effects, including:

  • Cell Cycle Arrest: A significant population of cells will arrest in the G2-M phase of the cell cycle.[1]

  • Endoreduplication: Inhibition of Aurora kinases can lead to cells re-replicating their DNA without undergoing mitosis, resulting in cells with >4N DNA content.[1]

  • Apoptosis: At higher concentrations, JNJ-7706621 can induce programmed cell death.[1]

  • Inhibition of Histone H3 Phosphorylation: This is a direct consequence of Aurora kinase B inhibition.[1]

Q3: In which solvents can I dissolve JNJ-7706621?

A3: JNJ-7706621 has the following solubility:

  • DMSO: up to 79 mg/mL[2]

  • DMF: 30 mg/mL

  • Ethanol (B145695): 20 mg/mL

  • DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL

  • Water: Insoluble[2]

For in vivo studies, formulations such as a nanocrystal suspension or a solution in 0.5% methylcellulose (B11928114) with 0.1% polysorbate 80 in sterile water have been used.[3][4] Another option for in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Lower than expected potency (high IC50 value) in cell viability assays. The chosen assay may not be suitable for a cytostatic compound. ATP-based assays (e.g., CellTiter-Glo®) can be misleading as arrested cells might still be metabolically active.Switch to a proliferation assay that measures DNA content or cell number directly (e.g., CyQUANT™, crystal violet staining, or direct cell counting).
Inconsistent results between experiments. 1. Compound precipitation due to low solubility in media. 2. Degradation of the compound. 3. Cell line heterogeneity or high passage number.1. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding to the media. 2. Prepare fresh stock solutions regularly and store them appropriately (-20°C or -80°C). 3. Use low-passage cells and ensure a consistent cell seeding density.
Unexpected cell cycle profile (e.g., no clear G2/M arrest). 1. Incorrect concentration of JNJ-7706621. 2. Insufficient incubation time. 3. Cell line-specific resistance.1. Perform a dose-response experiment to determine the optimal concentration for the desired effect in your specific cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M arrest. 3. Some cell lines may have intrinsic resistance mechanisms. Consider testing other cell lines.
High degree of endoreduplication making flow cytometry analysis difficult. This is an expected effect of Aurora kinase inhibition.Use a flow cytometry analysis software that can accurately quantify populations with >4N DNA content. Consider using a lower concentration of JNJ-7706621 to reduce the extent of endoreduplication if it interferes with other endpoints.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Poor tumor growth inhibition. 1. Inadequate drug exposure due to poor formulation or rapid metabolism. 2. Suboptimal dosing schedule.1. Optimize the vehicle for administration. Nanocrystal suspensions or formulations with PEG300 and Tween 80 can improve solubility and bioavailability.[3][4] 2. Experiment with different dosing schedules. Intermittent dosing (e.g., one week on, one week off) has been shown to be effective.[4]
Toxicity in animal models. The dose may be too high, or the formulation may have adverse effects.Reduce the dose and/or frequency of administration. Monitor the animals closely for signs of toxicity. Ensure the vehicle itself is well-tolerated by including a vehicle-only control group.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

KinaseIC50 (nM)
CDK1/Cyclin B9
CDK2/Cyclin A4
CDK2/Cyclin E3
Aurora-A11
Aurora-B15
CDK3/Cyclin E58
CDK4/Cyclin D1253
CDK6/Cyclin D1175
VEGF-R2154
FGF-R2254
GSK3β254

Data compiled from multiple sources.[2][3][5]

Table 2: In Vitro Anti-proliferative Activity of JNJ-7706621 in Various Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer284
HCT116Colon Carcinoma254
A375Melanoma447
SK-OV-3Ovarian Cancer-
PC3Prostate Cancer-
DU145Prostate Cancer-
MDA-MB-231Breast Cancer-

IC50 values for SK-OV-3, PC3, DU145, and MDA-MB-231 fall within the range of 112-514 nM.[5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add JNJ-7706621 at various concentrations to the wells. Include a DMSO-only vehicle control. Incubate for 24 hours.

  • Radiolabeling: Add [¹⁴C]-thymidine to each well and incubate for an additional 24 hours.

  • Washing: Discard the media and wash the cells twice with PBS.

  • Quantification: Add PBS to each well, seal the plate, and quantify the incorporated [¹⁴C]-thymidine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture cells with JNJ-7706621 at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in G1, S, G2/M, and polyploid (>4N) phases.

Visualizations

G1 cluster_pathway JNJ-7706621 Signaling Pathway cluster_cdk CDK Inhibition cluster_aurora Aurora Kinase Inhibition JNJ JNJ-7706621 CDK1_2 CDK1/2 JNJ->CDK1_2 Inhibits Aurora_AB Aurora A/B JNJ->Aurora_AB Inhibits G2M_Arrest G2/M Arrest CDK1_2->G2M_Arrest Leads to Endoreduplication Endoreduplication Aurora_AB->Endoreduplication Leads to

Caption: JNJ-7706621 dual inhibition pathway.

G2 cluster_workflow Troubleshooting In Vitro Potency Issues Start Low Potency Observed Check_Assay Is the assay ATP-based? Start->Check_Assay Switch_Assay Switch to DNA/cell count assay Check_Assay->Switch_Assay Yes Check_Solubility Check for compound precipitation Check_Assay->Check_Solubility No End Potency Issue Resolved Switch_Assay->End Optimize_Solvent Optimize solvent/concentration Check_Solubility->Optimize_Solvent Yes Check_Cells Assess cell health and passage number Check_Solubility->Check_Cells No Optimize_Solvent->End Use_New_Cells Use low-passage cells Check_Cells->Use_New_Cells Yes Check_Cells->End No

Caption: Workflow for troubleshooting low in vitro potency.

G3 cluster_logic Interpreting Cell Cycle Analysis Results Start Cell Cycle Data Acquired G2M_Increase Significant G2/M population increase? Start->G2M_Increase Expected_Effect Expected drug effect observed G2M_Increase->Expected_Effect Yes No_Change No significant change in cell cycle G2M_Increase->No_Change No Polyploid_Increase Significant >4N population? Expected_Effect->Polyploid_Increase Polyploid_Increase->Expected_Effect No Endoreduplication_Effect Endoreduplication is occurring Polyploid_Increase->Endoreduplication_Effect Yes Troubleshoot Troubleshoot concentration/time No_Change->Troubleshoot

Caption: Decision tree for cell cycle data interpretation.

References

preventing JNJ-5207787 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of JNJ-5207787 in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is typically stable at room temperature.[1][2][3] For long-term storage, it is advisable to store it in a cool, dry place away from direct light. Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol (B145695).[1][2] For a 10 mM stock solution, dissolve the compound in the chosen solvent, gentle warming may be required to fully dissolve it.[1] It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound in solution?

  • Hydrolysis: The N-acyl indole (B1671886) and the acrylamide (B121943) bonds could be susceptible to hydrolysis under acidic or basic conditions.

  • Michael Addition: The α,β-unsaturated amide of the acrylamide group can react with nucleophiles.

  • Oxidation: The indole ring and other parts of the molecule could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may lead to degradation.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of your this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This would allow you to quantify the parent compound and detect the appearance of any degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect solutions from light and extreme temperatures.
Precipitate forms in the solution upon storage Poor solubility or compound degradation.Ensure the compound is fully dissolved when preparing the stock solution; gentle warming can be applied. If storing at low temperatures, allow the solution to fully come to room temperature and vortex before use. Consider using a different solvent if solubility is a persistent issue.
Loss of compound activity over time Chemical degradation of this compound.Perform a stability study under your experimental conditions. Analyze the solution by HPLC at different time points to monitor the concentration of this compound. Avoid harsh pH conditions and exposure to strong light.

Compound Properties and Solubility

Property Value Reference
Molecular Formula C₃₂H₃₈N₄O₂[1][4]
Molecular Weight 510.67 g/mol [1][4]
CAS Number 683746-68-1[1][2][4]
Solubility Soluble to 10 mM in DMSO with gentle warming. Soluble to 10 mM in ethanol with gentle warming.[1]
Storage (Solid) Store at room temperature.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the required amount of solid this compound.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Gently warm the solution and vortex until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Investigating this compound Degradation

This protocol outlines a general approach to identifying potential degradation of this compound in your experimental setup.

G cluster_0 Phase 1: Solution Preparation and Stressing cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Interpretation A Prepare fresh this compound solution B Expose to experimental conditions (e.g., pH, temp, light) A->B D Analyze stressed solution at various time points by HPLC B->D C Analyze initial solution (T=0) by HPLC C->D E Compare chromatograms F Identify new peaks (degradation products) E->F G Quantify loss of parent compound F->G

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the this compound molecule based on its functional groups.

G cluster_molecule This compound Structure cluster_pathways Potential Degradation Mechanisms mol Potential Degradation Sites A Hydrolysis of N-Acyl Indole mol->A Site 1 B Hydrolysis of Acrylamide mol->B Site 2 C Michael Addition at Acrylamide mol->C Site 2 D Oxidation of Indole Ring mol->D Site 1

Caption: Potential degradation sites on this compound.

References

potential off-target effects of JNJ-5207787

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-5207787.

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or Off-Target Cellular Effects

Question: We are observing cellular effects that are inconsistent with the known function of the Neuropeptide Y (NPY) Y2 receptor. Could this be an off-target effect of this compound?

Answer: While this compound is a highly selective antagonist for the NPY Y2 receptor, off-target effects, especially at higher concentrations, can never be fully excluded without comprehensive screening.[1] If you suspect an off-target effect, follow this troubleshooting workflow:

Experimental Workflow for Investigating Unexpected Effects

G cluster_0 Start: Unexpected Cellular Effect Observed cluster_1 Initial Checks cluster_2 On-Target vs. Off-Target Investigation cluster_3 Conclusion A Unexpected cellular phenotype observed with this compound treatment B Confirm this compound Concentration and Purity A->B C Validate Cell Line/Primary Culture (e.g., Y2 receptor expression) B->C D Perform Concentration-Response Curve C->D E Use a Structurally Unrelated Y2 Antagonist D->E Compare EC50/IC50 to known Y2 affinity F Utilize a Y2 Receptor Knockout/Knockdown System E->F Does the other antagonist produce the same effect? G Effect is Likely On-Target (Y2-mediated) F->G Effect is absent H Effect is Likely Off-Target F->H Effect persists I Further Investigation Needed (e.g., Target Deconvolution) H->I

Caption: Troubleshooting workflow for unexpected cellular effects.

Detailed Methodologies:

  • Concentration-Response Curve:

    • Prepare a series of this compound dilutions, typically spanning several orders of magnitude around the reported IC50.

    • Treat your cells with these concentrations.

    • Measure the unexpected cellular phenotype at each concentration.

    • Plot the response against the log of the concentration to determine the EC50/IC50 of the unexpected effect. If this value is significantly higher than the reported IC50 for Y2 receptor antagonism, it may suggest an off-target effect.

  • Use of a Structurally Unrelated Y2 Antagonist:

    • Select a commercially available NPY Y2 receptor antagonist with a different chemical scaffold from this compound.

    • Perform a concentration-response experiment with this new antagonist, measuring the same unexpected cellular phenotype.

    • If the structurally unrelated antagonist does not produce the same effect, it strengthens the possibility of an off-target effect specific to this compound.

  • Y2 Receptor Knockout/Knockdown System:

    • Use a cell line where the NPY Y2 receptor gene (NPY2R) has been knocked out (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using shRNA or siRNA).

    • As a control, use the corresponding wild-type or a scramble-transfected cell line.

    • Treat both cell lines with the concentration of this compound that produces the unexpected effect.

    • If the effect is absent in the knockout/knockdown cells but present in the control cells, the effect is likely mediated by the Y2 receptor. If the effect persists in the absence of the Y2 receptor, it is a confirmed off-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It exhibits over 100-fold selectivity for the human Y2 receptor over the human Y1, Y4, and Y5 receptors in radioligand binding assays.[1]

Selectivity of this compound for NPY Receptors

Receptor SubtypeSpeciesAssay TypepIC50Selectivity vs. Y2
Y2 HumanRadioligand Binding7.00 ± 0.10-
Y2 RatRadioligand Binding7.10 ± 0.20-
Y1HumanRadioligand Binding<5>100-fold
Y4HumanRadioligand Binding<5>100-fold
Y5HumanRadioligand Binding<5>100-fold

Data summarized from Bonaventure et al., 2004.[1]

Furthermore, this compound has been tested against a panel of 50 other receptors, ion channels, and transporters, where it also demonstrated selectivity, though specific binding affinity data for this broader panel are not publicly available.

Q2: What is the mechanism of action of this compound?

A2: this compound is a competitive antagonist of the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the Y2 receptor by its endogenous ligands, NPY and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of NPY and PYY, this compound prevents this signaling cascade. The Y2 receptor is predominantly located on presynaptic nerve terminals, and its activation inhibits the release of various neurotransmitters. Therefore, antagonism of the Y2 receptor by this compound is expected to enhance neurotransmitter release.

NPY Y2 Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R binds Gi Gi/o Y2R->Gi activates JNJ This compound JNJ->Y2R blocks AC Adenylyl Cyclase Gi->AC inhibits NT_release ↓ Neurotransmitter Release Gi->NT_release leads to cAMP ↓ cAMP AC->cAMP produces

Caption: Simplified NPY Y2 receptor signaling pathway.

Q3: What are the recommended experimental controls when using this compound?

A3: To ensure the validity of your experimental results, the following controls are recommended:

  • Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO, saline) used to dissolve this compound at the same final concentration.

  • Positive Control (Agonist): Use a known NPY Y2 receptor agonist (e.g., NPY, PYY, or a selective synthetic agonist) to confirm that the Y2 receptor is present and functional in your experimental system.

  • Positive Control (Antagonist): If possible, use a structurally different, well-characterized NPY Y2 receptor antagonist as a comparator to confirm that the observed effects are specific to Y2 receptor blockade and not a result of the chemical structure of this compound.

  • Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to control for any non-specific effects of the chemical scaffold.

  • Cell Line/Tissue Controls: When studying cellular effects, use a cell line that does not express the NPY Y2 receptor as a negative control to identify potential off-target effects.

Logical Relationship of Experimental Controls

G cluster_0 Experimental Setup cluster_1 Essential Controls cluster_2 Advanced Controls for Specificity Test Test System (e.g., Cells, Tissue) + this compound Vehicle Vehicle Control Test->Vehicle Compare to baseline Positive_Agonist Positive Control (Y2 Agonist) Test->Positive_Agonist Confirm functional antagonism Positive_Antagonist Alternative Y2 Antagonist Test->Positive_Antagonist Confirm class effect Negative_Cell Y2 Receptor-Negative Cell Line Test->Negative_Cell Assess off-target effects

Caption: Recommended experimental controls for this compound studies.

References

Technical Support Center: JNJ-5207787 Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving and assessing the stability of JNJ-5207787 for long-term experiments. While specific, publicly available stability data for this compound is limited, this guide offers troubleshooting advice and standardized protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 0.1 μM.[1] It demonstrates high selectivity, with over 100-fold greater affinity for the Y2 receptor compared to NPY Y1, Y4, and Y5 receptors.[1] this compound is also noted for being brain penetrant.[1]

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A2: For long-term storage, it is recommended to store the solid compound at room temperature as per the supplier's guidance.[1] To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO or ethanol, with gentle warming if necessary to achieve a concentration of up to 10 mM.[1] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for enhanced stability.

Q3: What are the common causes of small molecule instability in long-term experiments?

A3: The stability of small molecules like this compound in experimental settings can be affected by several factors. These include the chemical nature of the compound itself, the composition of the experimental medium, the storage container, and environmental conditions such as temperature, humidity, and light exposure.[2][3] Degradation can occur due to hydrolysis, oxidation, or interaction with components in the medium.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: To ensure the reliability of your long-term experiments, it is crucial to perform a stability assessment of this compound under your specific experimental conditions.[4] This typically involves incubating the compound in your experimental medium (e.g., cell culture media) for the duration of your experiment and measuring its concentration at various time points using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency of this compound

  • Question: My dose-response curves for this compound are inconsistent between experiments, or the IC50 value is higher than reported in the literature. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in your experimental medium during the incubation period, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments.[4]

Issue 2: Precipitation of the compound in the experimental medium

  • Question: I observe a precipitate after adding this compound to my cell culture medium. What should I do?

  • Answer: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium. Ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells.[4] Pre-warming the medium before adding the compound solution can sometimes prevent precipitation.[4] Always visually inspect your solutions for any signs of precipitation before use.[4]

Issue 3: High variability in results between experiments

  • Question: I am seeing significant variability in my results even when I follow the same protocol. Could this be related to compound stability?

  • Answer: High variability can be a result of inconsistent compound stability. Factors such as slight differences in incubation times, temperature fluctuations, or exposure to light can lead to varying degrees of degradation. Implementing a standardized protocol for compound handling and performing regular stability checks can help minimize this variability.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Media via HPLC

This protocol outlines a method to determine the stability of this compound in your specific experimental medium.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).[4]
  • Dilute the stock solution in your experimental medium to the final working concentration you intend to use in your experiments.

2. Incubation:

  • Place the solution in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
  • Protect the solution from light if the compound is known to be light-sensitive.

3. Sample Collection:

  • Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time points should reflect the duration of your longest experiment.
  • The sample at T=0 will serve as your 100% reference.[4]

4. Sample Analysis by HPLC:

  • Analyze the collected samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.[2]
  • Quantify the peak area of the this compound peak at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of the compound remaining against time to visualize the degradation profile.

Data Presentation

Use the following table to summarize the stability data you generate for this compound under different experimental conditions.

Condition Time Point (hours) Mean % Remaining (± SD) Notes
37°C, 5% CO2, in DMEM 0100
2
4
8
24
48
72
Room Temp, in PBS 0100
2
4
8
24
48
72

Visualizations

Signaling Pathway

NPY_Y2_Signaling NPY NPY Y2R Y2 Receptor NPY->Y2R Binds Gi Gi Y2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates JNJ This compound JNJ->Y2R Blocks

Caption: Simplified NPY Y2 receptor signaling pathway.

Experimental Workflow

Stability_Workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution in Experimental Medium prep_stock->prep_work incubate Incubate under Experimental Conditions prep_work->incubate sampling Collect Samples at Multiple Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc data Calculate % Remaining vs. Time hplc->data report Generate Stability Report data->report

Caption: Workflow for assessing compound stability.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Results? check_stability Is Compound Stable in Medium? start->check_stability check_solubility Is Compound Soluble at Working Concentration? check_stability->check_solubility Yes action_stability Perform Stability Assay (HPLC) check_stability->action_stability Unknown unstable No check_stability->unstable No action_solubility Check for Precipitation Lower Solvent % check_solubility->action_solubility No stable Yes check_solubility->stable Yes action_stability->check_stability action_solubility->check_solubility action_handling Review Handling Procedures (e.g., Freeze-Thaw) stable->action_handling

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: JNJ-5207787 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of JNJ-5207787, a selective Neuropeptide Y (NPY) Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] The NPY Y2 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic neurons. Its activation typically inhibits the release of neurotransmitters. By blocking this receptor, this compound can prevent the inhibitory effects of NPY, leading to an increase in neurotransmitter release.

Q2: What are the main challenges in the in vivo delivery of this compound?

The primary challenge in the in vivo delivery of this compound stems from its poor aqueous solubility. The compound is soluble in organic solvents like DMSO and ethanol (B145695) with gentle warming, but precipication can occur when preparing aqueous-based formulations suitable for in vivo administration. This can lead to inaccurate dosing, reduced bioavailability, and potential injection site reactions.

Q3: What are the potential on-target and off-target effects of this compound in vivo?

  • On-target effects: As a selective NPY Y2 receptor antagonist, the primary on-target effects of this compound are related to the modulation of physiological processes regulated by this receptor. These can include effects on appetite, anxiety, and synaptic plasticity.

  • Off-target effects: While this compound has been shown to be highly selective for the Y2 receptor over other NPY receptor subtypes, the potential for off-target effects should always be considered.[1] Animal studies with other Y2 receptor antagonists have suggested potential involvement in a range of physiological processes, including bone metabolism and the cardiovascular system, which should be monitored in experimental models.[2] Potential pro-convulsive side effects have also been raised as a theoretical concern for Y2 receptor antagonists, although this has not been definitively established.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of this compound.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound during formulation. Inherent low aqueous solubility of the compound.1. Use of Co-solvents: Prepare a stock solution of this compound in 100% DMSO. For the final formulation, a vehicle containing a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG400), and saline or water can be used. It is crucial to keep the final concentration of DMSO as low as possible to minimize toxicity. 2. pH Adjustment: The pH of the final formulation should be within a physiologically acceptable range (typically pH 6.5-7.5) to prevent precipitation and minimize irritation at the injection site. 3. Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle. 4. Visual Inspection: Always visually inspect the final formulation for any particulates before administration.
Injection site reactions (e.g., inflammation, irritation). Irritation from the vehicle (especially high concentrations of DMSO). Precipitation of the compound at the injection site. Improper injection technique.1. Optimize Vehicle Composition: Minimize the percentage of organic co-solvents like DMSO in the final formulation. 2. Ensure Complete Dissolution: Confirm that this compound is fully dissolved in the vehicle before injection. 3. Proper Injection Technique: Follow established protocols for intraperitoneal injections in rodents to minimize tissue damage. Ensure the injection volume is appropriate for the size of the animal.
Inconsistent or lower-than-expected in vivo efficacy. Poor bioavailability due to precipitation or rapid metabolism. Incorrect dosing.1. Confirm Formulation Stability: Ensure the compound remains in solution in the final vehicle for the duration of the experiment. 2. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired biological effect. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in your animal model to optimize the dosing regimen.
Adverse effects observed in animals (e.g., lethargy, weight loss). Vehicle toxicity. On-target or off-target effects of the compound.1. Include a Vehicle-Only Control Group: This is essential to differentiate the effects of the vehicle from the effects of this compound. 2. Monitor Animal Health: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and food/water intake. 3. Dose Reduction: If adverse effects are observed, consider reducing the dose or the frequency of administration.

Quantitative Data

The following table summarizes the available in vivo pharmacokinetic data for this compound in rats.

Parameter Value Species Dose Route of Administration Reference
Cmax 1351 ± 153 ng/mLRat30 mg/kgIntraperitonealBonaventure et al., 2004[1]

Experimental Protocols

Formulation Protocol for Intraperitoneal Injection in Rats (General Guidance)

This is a general protocol based on common practices for poorly soluble compounds and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or sterile water for injection

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Prepare the Vehicle Mixture: In a sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. For example, a vehicle could consist of 10% DMSO, 40% PEG400, and 50% saline.

  • Prepare the Final Dosing Solution: Add the required volume of the this compound stock solution to the vehicle mixture to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, you would add 1 part of the stock solution to 9 parts of the vehicle.

  • Ensure Homogeneity: Vortex the final dosing solution thoroughly to ensure it is a clear, homogenous solution. Visually inspect for any signs of precipitation.

  • Administration: Administer the solution to the animals via intraperitoneal injection at the desired dose.

Protocol for Intraperitoneal (IP) Injection in Rats

This protocol is a summary of standard procedures and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol or other appropriate disinfectant

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to accurately calculate the injection volume.

  • Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler.

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back on the plunger to ensure that a blood vessel or organ has not been punctured. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

    • If there is no aspirate, slowly and smoothly inject the solution.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Monitor the animal for any adverse reactions at the injection site or changes in behavior.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Inhibits Exocytosis Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter This compound This compound (Antagonist) This compound->Y2R Blocks

Caption: NPY Y2 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (≥ 7 days) Randomization Group Randomization & Baseline Measurements Acclimation->Randomization Administration Compound Administration (e.g., IP injection) Randomization->Administration Formulation This compound Formulation Formulation->Administration Monitoring Post-Dose Monitoring (Clinical signs, behavior) Administration->Monitoring Data_Collection Data Collection (e.g., blood sampling, behavioral tests) Monitoring->Data_Collection Sample_Analysis Sample Analysis (e.g., PK/PD analysis) Data_Collection->Sample_Analysis Data_Analysis Statistical Analysis Sample_Analysis->Data_Analysis Interpretation Results Interpretation Data_Analysis->Interpretation

Caption: General Experimental Workflow for an In Vivo Study with this compound.

Troubleshooting_Logic Start In Vivo Delivery Issue Check_Formulation Is the formulation clear and free of precipitates? Start->Check_Formulation Yes_Formulation Yes Check_Formulation->Yes_Formulation No_Formulation No Check_Formulation->No_Formulation Check_Injection Is the injection technique correct? Yes_Formulation->Check_Injection Optimize_Formulation Optimize formulation: - Adjust co-solvent ratio - Check pH - Use sonication No_Formulation->Optimize_Formulation Optimize_Formulation->Check_Formulation Yes_Injection Yes Check_Injection->Yes_Injection No_Injection No Check_Injection->No_Injection Check_Dose Is the dose appropriate? Yes_Injection->Check_Dose Refine_Injection Refine injection technique: - Correct needle placement - Appropriate volume - Proper restraint No_Injection->Refine_Injection Refine_Injection->Check_Injection Yes_Dose Yes Check_Dose->Yes_Dose No_Dose No Check_Dose->No_Dose Check_Vehicle_Toxicity Are there signs of vehicle toxicity? Yes_Dose->Check_Vehicle_Toxicity Dose_Response Conduct a dose-response study No_Dose->Dose_Response Dose_Response->Check_Dose Yes_Vehicle_Toxicity Yes Check_Vehicle_Toxicity->Yes_Vehicle_Toxicity No_Vehicle_Toxicity No Check_Vehicle_Toxicity->No_Vehicle_Toxicity Modify_Vehicle Modify vehicle composition (e.g., lower DMSO concentration) Yes_Vehicle_Toxicity->Modify_Vehicle Consider_PKPD Consider Pharmacokinetic/ Pharmacodynamic Factors No_Vehicle_Toxicity->Consider_PKPD Modify_Vehicle->Check_Vehicle_Toxicity End Resolution Consider_PKPD->End

Caption: Troubleshooting Logic for In Vivo Delivery of this compound.

References

Technical Support Center: Minimizing Variability in JNJ-47965567 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified JNJ-5207787. However, based on publicly available scientific literature, this compound is a Neuropeptide Y Y2 receptor antagonist. In contrast, JNJ-47965567 is a well-characterized, potent, and selective P2X7 receptor antagonist, for which functional assays such as calcium flux and IL-1β release are highly relevant and susceptible to variability. This technical support guide will therefore focus on JNJ-47965567 and its associated P2X7 functional assays, assuming a potential transcription error in the original query.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in functional assays involving the P2X7 receptor antagonist, JNJ-47965567.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-47965567 and what is its primary mechanism of action?

A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[1][2][3][4] Its primary mechanism of action is to block the P2X7 receptor, thereby preventing the influx of cations like calcium and sodium into the cell upon activation by extracellular ATP. This inhibition suppresses downstream signaling pathways, including the release of pro-inflammatory cytokines such as IL-1β.[5]

Q2: What are the key functional assays used to characterize JNJ-47965567 activity?

A2: The primary functional assays for JNJ-47965567 are calcium flux assays and IL-1β release assays.[1][3] Calcium flux assays measure the inhibition of ATP-induced calcium influx into cells, while IL-1β release assays quantify the reduction of ATP-stimulated IL-1β secretion from immune cells like monocytes and microglia.[1][2]

Q3: What are the most common sources of variability in these assays?

A3: Variability in cell-based assays can arise from multiple sources, including cell health and passage number, inconsistent cell density, reagent quality and preparation, timing of experimental steps, and instrument settings.[6][7] For P2X7 assays specifically, agonist concentration and stability (ATP or BzATP), and the specific cell line or primary cells used can also significantly impact results.

Q4: How should I prepare and store JNJ-47965567?

A4: JNJ-47965567 is typically dissolved in a solvent like DMSO to create a stock solution.[5] It is crucial to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles to prevent degradation.[5] Stock solutions should be stored at the recommended temperature, typically -20°C or -80°C, and protected from light.[5]

Quantitative Data Summary

The following tables summarize the reported potency of JNJ-47965567 in various functional assays across different species and cell types.

Table 1: Potency of JNJ-47965567 in Calcium Flux Assays

SpeciesCell SystemAgonistpIC50 (± SEM)Reference
Human1321N1 astrocytoma (recombinant)BzATP8.3 ± 0.08[1]
Macaque1321N1 astrocytoma (recombinant)BzATP8.6 ± 0.1[1]
Dog1321N1 astrocytoma (recombinant)BzATP8.5 ± 0.2[1]
Rat1321N1 astrocytoma (recombinant)BzATP7.2 ± 0.08[1]
Mouse1321N1 astrocytoma (recombinant)BzATP7.5 ± 0.1[1]
RatPrimary AstrocytesBzATP7.5 ± 0.4[1]

Table 2: Potency of JNJ-47965567 in IL-1β Release Assays

SpeciesCell SystempIC50 (± SEM)Reference
HumanWhole Blood6.7 ± 0.07[1][3]
HumanMonocytes7.5 ± 0.07[1][3]
RatMicroglia7.1 ± 0.1[1][3]

Table 3: Binding Affinity of JNJ-47965567

SpeciesReceptorpKi (± SEM)Reference
HumanP2X77.9 ± 0.07[1][2][3][4]
RatP2X78.7 ± 0.07[2][4]

Experimental Protocols

Detailed Methodology for Calcium Flux Assay

This protocol is designed for a 96-well plate format using a fluorescent calcium indicator.

  • Cell Seeding:

    • Seed P2X7-expressing cells (e.g., 1321N1-hP2X7) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture overnight in complete growth medium at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Gently remove the cell culture medium from the wells.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Treatment:

    • Wash the cells twice with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add various concentrations of JNJ-47965567 (and vehicle control) to the respective wells.

    • Pre-incubate for 15-30 minutes at room temperature or 37°C.[8]

  • Agonist Stimulation and Signal Detection:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject a solution of the P2X7 agonist (e.g., ATP or BzATP) into each well to achieve the desired final concentration (typically in the micromolar to millimolar range).[8]

    • Immediately begin recording the fluorescence signal over time for 1-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.

    • Determine the IC50 value of JNJ-47965567 by fitting the dose-response curve with a suitable model.

Detailed Methodology for IL-1β Release Assay

This protocol is designed for immune cells such as peripheral blood mononuclear cells (PBMCs) or microglia.

  • Cell Priming:

    • Culture the cells in a suitable medium.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression.[8]

  • Compound Incubation:

    • Pre-incubate the primed cells with various concentrations of JNJ-47965567 or a vehicle control for a specified duration (e.g., 30 minutes).

  • P2X7 Activation:

    • Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[8]

  • Supernatant Collection:

    • Centrifuge the cell plates or tubes to pellet the cells.

    • Carefully collect the supernatant, avoiding disturbance of the cell pellet.

  • ELISA:

    • Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Determine the IC50 value for JNJ-47965567 by plotting the inhibition of IL-1β release against the inhibitor concentration.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding, uneven dye loading, or pipetting errors.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Visually inspect the cell monolayer for even confluency before starting the assay.

    • Use a multichannel pipette for reagent addition to minimize timing differences.

    • Ensure complete removal of media before adding dye loading buffer.

Issue 2: No or weak response to the P2X7 agonist.

  • Potential Cause: Low P2X7 receptor expression, inactive agonist, or issues with the detection system.

  • Troubleshooting Steps:

    • Confirm P2X7 receptor expression in your cell line using techniques like qPCR or Western blotting.

    • Prepare fresh agonist solutions for each experiment as ATP can degrade.

    • Check the filter set and settings on your fluorescence plate reader.

    • Ensure your assay buffer contains divalent cations (Ca²⁺ and Mg²⁺) which are necessary for P2X7 function.

Issue 3: High background fluorescence in the calcium flux assay.

  • Potential Cause: Incomplete removal of dye, cell death, or autofluorescence from the compound or media.

  • Troubleshooting Steps:

    • Increase the number of washes after dye loading.

    • Assess cell viability to ensure cells are healthy.

    • Run a control with compound alone to check for autofluorescence.

    • Use a phenol (B47542) red-free assay buffer.

Issue 4: Inconsistent JNJ-47965567 potency (IC50 values) across experiments.

  • Potential Cause: Degradation of JNJ-47965567, variability in cell passage number, or changes in agonist concentration.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of JNJ-47965567 from a new stock for each experiment.

    • Use cells within a defined, narrow passage number range.

    • Always use a freshly prepared agonist solution and ensure the final concentration is consistent.

    • Include a reference antagonist with a known potency in each assay to monitor for shifts.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_influx->Downstream K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_release IL-1β Release Caspase1->IL1b_release JNJ JNJ-47965567 JNJ->P2X7R Inhibits

Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture P2X7-expressing cells Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Dye_Loading 3. Load cells with Calcium Indicator Dye (for Calcium Flux Assay) Seeding->Dye_Loading Priming 3. Prime cells with LPS (for IL-1β Release Assay) Seeding->Priming Compound_Add 4. Add JNJ-47965567 / Vehicle Dye_Loading->Compound_Add Priming->Compound_Add Pre_incubation 5. Pre-incubate Compound_Add->Pre_incubation Agonist_Add 6. Add P2X7 Agonist (ATP/BzATP) Pre_incubation->Agonist_Add Ca_Flux 7. Measure Fluorescence (Calcium Flux) Agonist_Add->Ca_Flux IL1b_Release 7. Collect Supernatant & Perform ELISA (IL-1β) Agonist_Add->IL1b_Release Data_Norm 8. Normalize Data Ca_Flux->Data_Norm IL1b_Release->Data_Norm IC50_Calc 9. Calculate IC50 Data_Norm->IC50_Calc

Caption: General experimental workflow for testing JNJ-47965567 in functional assays.

Troubleshooting_Logic Start Unexpected Results? High_Variability High Variability? Start->High_Variability No_Response No/Weak Agonist Response? Start->No_Response Inconsistent_IC50 Inconsistent IC50? Start->Inconsistent_IC50 Check_Seeding Check Cell Seeding Protocol High_Variability->Check_Seeding Yes Check_Pipetting Verify Pipetting Technique High_Variability->Check_Pipetting Yes Check_Receptor_Expression Confirm P2X7 Expression No_Response->Check_Receptor_Expression Yes Check_Agonist_Activity Prepare Fresh Agonist No_Response->Check_Agonist_Activity Yes Check_Compound_Stability Use Fresh Compound Dilutions Inconsistent_IC50->Check_Compound_Stability Yes Standardize_Passage Standardize Cell Passage Number Inconsistent_IC50->Standardize_Passage Yes

Caption: A logical workflow for troubleshooting common issues in JNJ-47965567 functional assays.

References

Technical Support Center: JNJ-77242113 (Icotrokinra) Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The compound "JNJ-5207787" did not yield specific search results. However, extensive information is available for JNJ-77242113 (also known as Icotrokinra or JNJ-2113), a peptide targeting the IL-23 receptor, which shares a similar nomenclature. This technical support guide has been developed based on the publicly available information for JNJ-77242113 and established quality control principles for peptide therapeutics.

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the quality control and purity assessment of the peptide therapeutic JNJ-77242113.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of JNJ-77242113?

A1: The primary and most effective analytical method for assessing the purity of a peptide like JNJ-77242113 is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (LC-MS).[1][2] These techniques allow for the separation, identification, and quantification of the main peptide and any related impurities.

Q2: How can I confirm the identity of JNJ-77242113?

A2: The identity of JNJ-77242113 can be confirmed using a combination of methods. The most definitive is high-resolution mass spectrometry (HRMS) to determine the accurate molecular weight. Additionally, peptide mapping following enzymatic digestion and subsequent LC-MS/MS analysis can confirm the amino acid sequence.

Q3: What are the common impurities associated with synthetic peptides like JNJ-77242113?

A3: Common impurities in synthetic peptides include deletion sequences (missing amino acids), insertion sequences (extra amino acids), truncated sequences, and incompletely removed protecting groups from synthesis. Post-synthesis modifications such as oxidation and deamidation can also occur.

Q4: What are typical acceptance criteria for the purity of a research-grade batch of JNJ-77242113?

A4: For research and preclinical studies, the purity of JNJ-77242113, as determined by HPLC, should generally be ≥95%. The remaining percentage would consist of identified and unidentified impurities. Specific acceptance criteria will depend on the intended use.

Troubleshooting Guides

HPLC/UPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to be ~2 units away from the peptide's isoelectric point.- Use a new or validated column.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the system- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pump.
Ghost Peaks - Carryover from previous injection- Contaminated mobile phase or sample diluent- Implement a robust needle wash protocol.- Inject a blank run to confirm carryover.- Use high-purity solvents and freshly prepared diluents.
Mass Spectrometry (MS) Detection Issues
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity - Poor ionization efficiency- Sample matrix suppression- Incorrect MS parameters- Optimize electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow).- Dilute the sample or use a more appropriate sample clean-up method.- Perform tuning and calibration of the mass spectrometer.
No [M+H]+ Ion Observed - In-source fragmentation- Peptide is in a multicharged state- Reduce the cone voltage or fragmentation energy.- Look for multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) and deconvolute the spectrum.

Quantitative Data Summary

The following tables provide illustrative examples of typical specifications for JNJ-77242113 for research purposes. The exact values should be established based on specific experimental requirements.

Table 1: Illustrative Purity and Impurity Profile for JNJ-77242113

Parameter Method Specification (for research grade)
Purity RP-HPLC/UPLC (214 nm)≥ 95.0%
Major Impurity RP-HPLC/UPLC (214 nm)≤ 2.0%
Total Impurities RP-HPLC/UPLC (214 nm)≤ 5.0%

Table 2: Illustrative Physicochemical Properties of JNJ-77242113

Parameter Method Specification
Appearance Visual InspectionWhite to off-white lyophilized powder
Molecular Weight Mass Spectrometry (MS)To be reported (confirm against theoretical mass)
Peptide Content Amino Acid Analysis≥ 80%

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC
  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of JNJ-77242113 and dissolve in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 65
      26 95
      28 95
      28.1 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by LC-MS
  • LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same conditions as described in Protocol 1.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 500 - 2000.

  • Data Analysis:

    • Extract the mass spectrum for the main peak.

    • Identify the multiply charged ions.

    • Deconvolute the spectrum to determine the molecular weight of the peptide.

    • Compare the observed molecular weight with the theoretical molecular weight of JNJ-77242113.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_evaluation Data Evaluation cluster_reporting Final Report raw_material JNJ-77242113 Raw Material dissolution Dissolution in appropriate solvent raw_material->dissolution hplc RP-HPLC/UPLC Analysis dissolution->hplc Inject lcms LC-MS Analysis dissolution->lcms Inject purity_assessment Purity Assessment (%) hplc->purity_assessment impurity_profiling Impurity Profiling hplc->impurity_profiling identity_confirmation Identity Confirmation (MW) lcms->identity_confirmation report Certificate of Analysis purity_assessment->report identity_confirmation->report impurity_profiling->report signaling_pathway cluster_cell T Cell / NK Cell IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binds JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates JNJ_77242113 JNJ-77242113 (Icotrokinra) JNJ_77242113->IL23R Blocks STAT3 STAT3 JAK2->STAT3 TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-17, IFN-γ) nucleus->cytokine_production Induces Gene Transcription

References

Technical Support Center: JNJ-5207787 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with JNJ-5207787, a Neuropeptide Y (NPY) Y2 receptor antagonist. The following resources address common issues, particularly poor signal, encountered during binding and functional assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or no specific binding of radioligand in the presence of this compound.

  • Question: We are performing a competitive radioligand binding assay with [¹²⁵I]PYY and this compound using membranes from cells expressing the human Y2 receptor, but we are observing a very low signal-to-noise ratio. How can we improve this?

  • Answer: A low signal-to-noise ratio in a radioligand binding assay can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Verify Radioligand Quality and Concentration:

      • Age and Purity: Ensure your radioligand (e.g., [¹²⁵I]PYY) is not expired and has high purity (>90%).[1] Older radioligands can degrade, leading to lower binding affinity and increased non-specific binding.

      • Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for the Y2 receptor.[1] Using too high a concentration can increase non-specific binding and deplete the free radioligand concentration.

    • Optimize Membrane Preparation and Concentration:

      • Membrane Integrity: Ensure that the cell membranes expressing the Y2 receptor have been prepared correctly and stored at -80°C in appropriate buffers to maintain receptor integrity. Repeated freeze-thaw cycles should be avoided.

      • Protein Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that yields a robust signal without excessive radioligand depletion. A typical starting range is 5-50 µg per well.[2]

    • Check Assay Buffer Composition:

      • Buffer Components: Certain buffer components can interfere with binding. It is recommended to use buffers that have been validated for GPCR binding assays, such as Tris or HEPES-based buffers.[3]

      • Additives: The presence of specific ions can be critical. For instance, opioid receptor binding is modulated by sodium.[3] Review literature for optimal buffer conditions for the NPY Y2 receptor.

    • Evaluate Non-Specific Binding (NSB):

      • Choice of Displacer: To determine NSB, use a high concentration of a known, unlabeled high-affinity Y2 receptor ligand to displace all specific binding of the radioligand.

      • High NSB: If non-specific binding is high, consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce the binding of the radioligand to non-receptor components.

Issue 2: Inconsistent results in [³⁵S]GTPγS functional assays when testing this compound.

  • Question: We are using a [³⁵S]GTPγS binding assay to confirm the antagonist activity of this compound at the Y2 receptor, but our results are variable. What could be the cause?

  • Answer: The [³⁵S]GTPγS binding assay measures the functional coupling of the GPCR to its G-protein.[2][4] Variability can arise from multiple sources:

    • Suboptimal Reagent Concentrations:

      • GDP Concentration: The concentration of GDP is critical for regulating the binding of [³⁵S]GTPγS. Gαi/o-coupled receptors, like the Y2 receptor, often require higher concentrations of GDP for optimal signal.[2] A GDP titration is recommended to find the optimal concentration.

      • Agonist Concentration: Ensure you are using a concentration of the agonist (e.g., PYY) that elicits a submaximal but robust response (EC₈₀) to allow for measurable inhibition by this compound.

    • Membrane Quality and Receptor Expression:

      • Receptor Density: A sufficiently high level of functional Y2 receptor expression in your cell membranes is necessary for a detectable signal window.

      • G-Protein Availability: Ensure that the membranes contain a sufficient population of the appropriate G-proteins (Gαi/o).

    • Incubation Time and Temperature:

      • Equilibrium: The binding reaction should be allowed to reach equilibrium. An incubation time of 1-2 hours at room temperature is often recommended, but this may need to be optimized for your specific system.[4]

      • Temperature: Consistent temperature control during the assay is crucial for reproducible results.

    • Assay Buffer Conditions:

      • Magnesium Ions (Mg²⁺): Mg²⁺ is a required cofactor for GTPγS binding. Optimize the Mg²⁺ concentration in your assay buffer.

      • Detergents: Low concentrations of detergents like saponin (B1150181) can sometimes improve the signal by permeabilizing the membranes, but higher concentrations can be disruptive.[2]

Data Summary

The following table summarizes key binding parameters for this compound at the NPY Y2 receptor as reported in the literature.

CompoundTargetAssay TypeCell Line/TissuepIC₅₀ / pKᵢSelectivityReference
This compoundHuman Y2 Receptor[¹²⁵I]PYY BindingKAN-Ts Cells7.00 ± 0.10>100-fold vs. Y1, Y4, Y5[5]
This compoundRat Y2 Receptor[¹²⁵I]PYY BindingRat Hippocampus7.10 ± 0.20>100-fold vs. Y1, Y4, Y5[5]
This compoundHuman Y2 Receptor[³⁵S]GTPγS BindingKAN-Ts Cells7.20 ± 0.12-[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the NPY Y2 receptor using [¹²⁵I]PYY.

  • Materials:

    • Cell membranes expressing the human NPY Y2 receptor.

    • [¹²⁵I]PYY (radioligand).

    • This compound (test compound).

    • Unlabeled PYY (for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM unlabeled PYY (for non-specific binding) or 25 µL of this compound dilution.

      • 25 µL of [¹²⁵I]PYY diluted in assay buffer (to a final concentration at its Kd).

      • 50 µL of Y2 receptor-containing membranes (e.g., 20 µg of protein).

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.

    • Harvest the reaction onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.

Protocol 2: [³⁵S]GTPγS Binding Assay

This protocol is for evaluating the functional antagonist activity of this compound.

  • Materials:

    • Cell membranes expressing the human NPY Y2 receptor.

    • [³⁵S]GTPγS.

    • PYY (agonist).

    • This compound (test compound).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP.

    • GTPγS (unlabeled, for non-specific binding).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-incubate membranes with this compound dilutions for 15 minutes at 30°C.

    • To each well, add PYY to a final concentration that gives a submaximal response (e.g., EC₈₀).

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration optimized, e.g., 10 µM).

    • For non-specific binding wells, add 10 µM unlabeled GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and collect membranes as described in the radioligand binding protocol (filtration).

    • Count the radioactivity.

    • Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound to determine its IC₅₀.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Radioligand, Buffers) mix Combine Reagents and Membranes in 96-well Plate reagents->mix membranes Prepare Y2 Receptor Membranes membranes->mix incubate Incubate to Reach Equilibrium mix->incubate harvest Harvest onto Filters incubate->harvest wash Wash Filters harvest->wash count Count Radioactivity wash->count analyze Calculate IC50 count->analyze

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway PYY PYY (Agonist) Y2R NPY Y2 Receptor (GPCR) PYY->Y2R Activates JNJ This compound (Antagonist) JNJ->Y2R Blocks G_protein Gi/o Protein (αβγ) Y2R->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: NPY Y2 receptor signaling pathway.

troubleshooting_guide start Poor Signal in Binding Assay check_radioligand Is Radioligand Quality OK? start->check_radioligand check_membranes Is Membrane Prep Optimal? check_radioligand->check_membranes Yes solution_radioligand Use Fresh/Pure Radioligand check_radioligand->solution_radioligand No check_buffer Are Buffer Conditions Correct? check_membranes->check_buffer Yes solution_membranes Optimize Protein Concentration check_membranes->solution_membranes No check_nsb Is Non-Specific Binding High? check_buffer->check_nsb Yes solution_buffer Optimize Buffer (Ions, pH, BSA) check_buffer->solution_buffer No solution_nsb Add Blocking Agent/ Improve Washing check_nsb->solution_nsb Yes end_node Assay Optimized check_nsb->end_node No solution_radioligand->end_node solution_membranes->end_node solution_buffer->end_node solution_nsb->end_node

Caption: Troubleshooting logic for poor assay signal.

References

Validation & Comparative

JNJ-5207787: A Comparative Analysis of a Selective NPY Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist, JNJ-5207787, with other notable Y2 receptor antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to NPY Y2 Receptor Antagonism

The Neuropeptide Y (NPY) system, comprising NPY and its receptors (Y1, Y2, Y4, Y5), is integral to a multitude of physiological processes, including appetite regulation, anxiety, and cardiovascular function. The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly located presynaptically and acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1] This positions Y2 receptor antagonists as valuable tools for investigating the therapeutic potential of modulating the NPY system in various disease states. This compound is a selective, non-peptidic, and brain-penetrant NPY Y2 receptor antagonist.[2]

Comparative Analysis of NPY Y2 Receptor Antagonists

The following tables summarize the binding affinities and selectivity of this compound in comparison to other well-characterized NPY Y2 receptor antagonists.

Table 1: Binding Affinity of NPY Y2 Receptor Antagonists
CompoundSpeciesAssay SystemRadioligandBinding Affinity (IC50/Ki, nM)Reference(s)
This compound HumanKAN-Ts cells[125I]PYY100 (pIC50 = 7.00)[2]
RatHippocampus[125I]PYY79.4 (pIC50 = 7.10)[2]
BIIE 0246HumanFrontal Cortex[125I]PYY3-368[3]
RatHEK293 cells[125I]PYY3-3615[3][4]
HumanSMS-KAN cells[125I]NPY3.3[5][6]
JNJ-31020028HumanKAN-Ts cells[125I]PYY8.5 (pIC50 = 8.07)[7][8]
RatHippocampus[125I]PYY6.0 (pIC50 = 8.22)[7][8]
SF-11HumanY2R-expressing cells[125I]PYY199 (IC50), 1.55 (Ki)[9]
CYM 9484Not SpecifiedNot SpecifiedNot Specified19[10][11][12]

Note: pIC50 values were converted to IC50 (nM) using the formula IC50 = 10^(-pIC50) * 10^9.

Table 2: Selectivity Profile of NPY Y2 Receptor Antagonists
CompoundSelectivity over Y1 ReceptorSelectivity over Y4 ReceptorSelectivity over Y5 ReceptorReference(s)
This compound >100-fold>100-fold>100-fold[2]
BIIE 0246>600-fold>600-fold>600-fold[5]
JNJ-31020028>100-fold>100-fold>100-fold[7]
SF-11No affinity up to 35 µMNot ReportedNot Reported[9]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of antagonists for the NPY Y2 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., KAN-Ts, HEK293) expressing the recombinant human or rat NPY Y2 receptor, or from tissues known to endogenously express the receptor (e.g., rat hippocampus).[13][14] Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[13][14] The final pellet is resuspended in a binding buffer.[13][14]

  • Competition Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [125I]Peptide YY (PYY) or [125I]PYY3-36) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).[2][3]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[13][14]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13][14] The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[13][14]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Specific Parameters for this compound:

  • Cell line (human Y2): KAN-Ts cells[2]

  • Tissue (rat Y2): Rat hippocampus[2]

  • Radioligand: [125I]PYY[2]

[35S]GTPγS Binding Assay

Objective: To determine the functional antagonist activity of the compounds.

General Protocol:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Buffer: The assay is performed in a buffer containing GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

  • Incubation: Membranes are incubated with the antagonist, a Y2 receptor agonist (e.g., PYY), and [35S]GTPγS.[2][15]

  • Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the free form by filtration.[15]

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and the pIC50 or pKB value is calculated.[2][7]

Mandatory Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers

Caption: NPY Y2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Cells/Tissue expressing Y2R) start->prep incubate Incubation (Membranes + Radioligand + Antagonist) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Quantification (Gamma Counting) filter->count analyze Data Analysis (Calculate IC50/Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

GTP_Binding_Assay_Workflow start Start prep Membrane Preparation (Cells/Tissue expressing Y2R) start->prep incubate Incubation (Membranes + Agonist + Antagonist + [35S]GTPγS) prep->incubate filter Filtration (Separate bound from free [35S]GTPγS) incubate->filter count Quantification (Scintillation Counting) filter->count analyze Data Analysis (Determine antagonist functional activity) count->analyze end End analyze->end

References

A Comparative Guide to Y2 Receptor Antagonists: JNJ-5207787 vs. BIIE0246

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent non-peptide, selective antagonists for the Neuropeptide Y (NPY) Y2 receptor: JNJ-5207787 and BIIE0246. The information presented is collated from various scientific publications to aid in the selection of the most appropriate tool for your research needs.

Introduction

The Neuropeptide Y (NPY) system, and specifically the Y2 receptor, is a critical regulator of numerous physiological processes, including appetite, anxiety, and synaptic transmission.[1] The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly found on presynaptic neurons, where its activation typically inhibits neurotransmitter release.[1][2] Both this compound and BIIE0246 are small molecule antagonists that have been instrumental in elucidating the roles of the Y2 receptor. While both are selective for the Y2 receptor, they exhibit distinct pharmacological profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and BIIE0246 based on published experimental data.

Table 1: Receptor Binding Affinity (IC50)

CompoundSpecies/ReceptorIC50 (nM)Reference(s)
This compound Human Y2100[3][4]
Rat Y279.4[3][4]
Rat Y2100
BIIE0246 Human Y23.3[5]
Rat Y215[5][6]
Rat & Human Y28 - 15[7]

Table 2: Receptor Selectivity

CompoundSelectivity ProfileReference(s)
This compound >100-fold selective for Y2 over human Y1, Y4, and Y5 receptors.[3][4]
BIIE0246 >600-fold selective for Y2 over rat Y1, Y4, and Y5 receptors.[5]

Table 3: Functional Antagonism

CompoundAssaypA2 / pIC50Reference(s)
This compound [35S]GTPγS binding (PYY-stimulated)7.20 (pIC50)[8][9]
BIIE0246 Rat Vas Deferens (NPY-induced contraction)8.1 (pA2)[5][6]

Table 4: Pharmacokinetic Properties

CompoundPropertyValue/ObservationReference(s)
This compound Blood-Brain Barrier PenetrationYes[3]
Bioavailability (i.p. in rats)33%[9]
Plasma Half-life (rats)2.03 hours[9]
BIIE0246 Blood-Brain Barrier PenetrationLimited, best for peripheral administration[5]
Half-life (i.v. or i.p. in mice)< 3 hours[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the Y2 receptor signaling pathway.

Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gi Gi/o Pathway cluster_gq Gq Pathway cluster_channels Ion Channels NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Agonist Binding Gi Gi/o Y2R->Gi Gq Gq Y2R->Gq Channels K+ / Ca2+ Channels Y2R->Channels AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C-β Gq->PLC IP3 ↑ IP3 PLC->IP3 Modulation Modulation of Ion Flow Channels->Modulation

Caption: Y2 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for key experiments used to characterize Y2 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the Y2 receptor.

Objective: To determine the IC50 value of this compound or BIIE0246 for the Y2 receptor.

Materials:

  • Cell membranes from cells expressing the human or rat Y2 receptor (e.g., KAN-Ts cells for human Y2, or rat hippocampal membranes).[8]

  • Radioligand: [125I]-Peptide YY ([125I]PYY).[8][9]

  • Test compounds: this compound or BIIE0246 at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding control: High concentration of unlabeled NPY or PYY.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, [125I]PYY, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the mixture (e.g., for 2 hours at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[35S]GTPγS Functional Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-stimulated G-protein activation.

Objective: To determine the pIC50 of this compound for the inhibition of PYY-stimulated [35S]GTPγS binding.[8]

Materials:

  • Cell membranes from cells expressing the Y2 receptor (e.g., KAN-Ts cells).[8]

  • [35S]GTPγS.

  • Agonist: Peptide YY (PYY).

  • Antagonist: this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the antagonist (this compound) for a defined period (e.g., 15 minutes).

  • Add the agonist (PYY) at a concentration that elicits a submaximal response (e.g., EC80).

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for a specific time (e.g., 30 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each antagonist concentration.

  • Determine the pIC50 value from the resulting concentration-response curve.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure to assess the brain penetration of a Y2 receptor antagonist.

Objective: To determine the brain concentration of this compound after intraperitoneal administration in rats.[3][8]

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulated for intraperitoneal (i.p.) injection.

  • Anesthesia.

  • Equipment for blood and brain tissue collection.

  • LC-MS/MS for compound quantification.

Procedure:

  • Administer this compound (e.g., 30 mg/kg) via i.p. injection to a cohort of rats.

  • At various time points post-administration (e.g., 30 minutes, 1 hour, 2 hours), anesthetize a subset of animals.

  • Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

  • Perfuse the animals with saline to remove blood from the brain.

  • Harvest the brains and store them appropriately (e.g., at -80°C).

  • Process the plasma and brain tissue samples for analysis.

  • Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Determine the time course of brain and plasma concentrations and calculate parameters such as Cmax and brain-to-plasma ratio.

Summary and Conclusion

Both this compound and BIIE0246 are valuable tools for investigating the function of the Y2 receptor.

  • BIIE0246 stands out for its high potency (low nanomolar IC50) and has been extensively used, earning it the status of a "gold standard" pharmacological tool for Y2 receptor research.[5] Its limited ability to cross the blood-brain barrier makes it particularly suitable for studies focused on peripheral Y2 receptor functions.

  • This compound exhibits good selectivity and, importantly, penetrates the blood-brain barrier, making it a suitable candidate for in vivo studies investigating the central effects of Y2 receptor antagonism.[3] However, its potency is lower than that of BIIE0246, and some studies suggest it may have moderate antagonist activity and achieve only partial receptor occupancy in vivo.[9]

The choice between this compound and BIIE0246 will ultimately depend on the specific experimental context, including the desired site of action (central vs. peripheral) and the required potency. This guide provides the foundational data and methodologies to make an informed decision for your research endeavors.

References

JNJ-5207787: A Comparative Analysis of its Selectivity for the Neuropeptide Y Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity and selectivity profile of JNJ-5207787, a potent antagonist of the Neuropeptide Y Y2 (NPY Y2) receptor. The data presented is based on preclinical research and aims to offer a clear perspective on its performance against other related G-protein coupled receptors (GPCRs).

This compound has been identified as a highly selective antagonist for the NPY Y2 receptor, a class A GPCR involved in a variety of physiological processes, including appetite regulation, anxiety, and circadian rhythms. Its selectivity is a critical attribute for a pharmacological tool intended to probe the specific functions of the Y2 receptor system.

Quantitative Selectivity Profile of this compound

The following table summarizes the binding affinity of this compound for the human and rat NPY Y2 receptors, as well as its selectivity against other human NPY receptor subtypes.

ReceptorSpeciesAssay TypeParameterValueSelectivity vs. hY2R
NPY Y2 Receptor HumanRadioligand BindingpIC507.00 ± 0.10-
NPY Y2 Receptor RatRadioligand BindingpIC507.10 ± 0.20-
NPY Y2 Receptor Human[³⁵S]GTPγS Functional AssaypIC50 (corrected)7.20 ± 0.12-
NPY Y1 Receptor HumanRadioligand Binding->100-fold lower affinity>100-fold
NPY Y4 Receptor HumanRadioligand Binding->100-fold lower affinity>100-fold
NPY Y5 Receptor HumanRadioligand Binding->100-fold lower affinity>100-fold

Data sourced from publicly available research.[1]

Experimental Protocols

The quantitative data presented above was derived from the following key experimental methodologies:

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound to NPY receptors.

  • Cell Lines/Tissues: KAN-Ts cells expressing the human Y2 receptor and rat hippocampus for the rat Y2 receptor.[1]

  • Radioligand: [¹²⁵I]-Peptide YY (PYY) was used as the radiolabeled ligand that binds to NPY receptors.

  • Procedure: Cell membranes or tissue homogenates were incubated with a fixed concentration of [¹²⁵I]-PYY and varying concentrations of the competitor compound, this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled PYY. After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters was then counted using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-PYY (IC50) was calculated. This was then converted to a pIC50 value (-log(IC50)).

In Vitro Receptor Autoradiography
  • Objective: To visualize and confirm the selectivity of this compound binding in native tissue.

  • Tissue: Rat brain tissue sections.[1]

  • Procedure: Brain sections were incubated with [¹²⁵I]-PYY in the presence or absence of this compound. The sections were then washed, dried, and apposed to autoradiographic film.

  • Analysis: The density of the autoradiographic signal indicates the level of radioligand binding. This compound was shown to displace [¹²⁵I]-PYY binding in brain regions known to express the Y2 receptor, while having minimal effect in regions expressing the Y1 receptor.[1]

[³⁵S]GTPγS Functional Assay
  • Objective: To determine the functional antagonist activity of this compound.

  • Principle: This assay measures the activation of G-proteins coupled to the receptor. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. An antagonist will inhibit this agonist-stimulated binding.

  • Cell Line: KAN-Ts cells expressing the human Y2 receptor.[1]

  • Procedure: Cell membranes were incubated with the agonist PYY, [³⁵S]GTPγS, and varying concentrations of this compound. The amount of [³⁵S]GTPγS bound to the G-proteins was then measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PYY-stimulated [³⁵S]GTPγS binding (IC50) was determined and corrected to a pIC50 value.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the methodologies and the biological context of this compound's action, the following diagrams are provided.

GPCR_Selectivity_Workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay cluster_result Result b_start Prepare Membranes (hY2, hY1, hY4, hY5) b_incubate Incubate with [¹²⁵I]-PYY + varying [this compound] b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Gamma Counting b_filter->b_count b_analyze Calculate pIC50 b_count->b_analyze result Selectivity Profile b_analyze->result f_start Prepare Membranes (hY2) f_incubate Incubate with PYY, [³⁵S]GTPγS + varying [this compound] f_start->f_incubate f_separate Separate Bound/Free f_incubate->f_separate f_measure Measure Radioactivity f_separate->f_measure f_analyze Calculate corrected pIC50 f_measure->f_analyze f_analyze->result

Experimental workflow for determining GPCR selectivity.

The NPY Y2 receptor primarily signals through the Gi/o family of G-proteins. Upon activation by an agonist like Neuropeptide Y or Peptide YY, the receptor undergoes a conformational change that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound acts by blocking this activation.

Y2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade Agonist NPY / PYY (Agonist) Agonist->Y2R Antagonist This compound (Antagonist) Antagonist->Y2R Blocks

Signaling pathway of the NPY Y2 receptor and the action of this compound.

Disclaimer: The selectivity profile of this compound presented here is based on published findings and is primarily focused on the neuropeptide Y receptor family. A comprehensive screening against a broader panel of GPCRs is not publicly available at this time. Researchers should consider this scope when evaluating the potential for off-target effects in their experimental designs.

References

Validating the Efficacy of P2X7 Receptor Antagonist JNJ-47965567 with a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the development and validation of novel therapeutic agents, demonstrating efficacy against a known standard is a critical step. This guide provides a comparative framework for validating the efficacy of JNJ-47965567, a potent and selective P2X7 receptor antagonist, using A-438079 as a positive control. The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2] JNJ-47965567 is a centrally permeable antagonist, making it a valuable tool for investigating the role of P2X7 in central nervous system (CNS) pathophysiology.[1]

Comparative Efficacy of P2X7 Receptor Antagonists

The following table summarizes the quantitative data on the potency of JNJ-47965567 in comparison to the well-characterized P2X7 receptor antagonist, A-438079. Data for Brilliant Blue G (BBG), another widely used antagonist, is also included for broader context. The data is derived from key in vitro functional assays that measure the inhibition of P2X7 receptor activation.

Parameter JNJ-47965567 A-438079 (Positive Control) Brilliant Blue G (BBG) Assay System Reference
Binding Affinity (pKi) 7.9 ± 0.077.1 ± 0.08Not ReportedHuman P2X7[3]
8.7 ± 0.076.7 ± 0.1Not ReportedRat P2X7[3]
Functional Potency (pIC50) - Calcium Flux 8.3 ± 0.08Not ReportedNot ReportedHuman P2X7 (recombinant)[3]
7.2 ± 0.08Not ReportedNot ReportedRat P2X7 (recombinant)[3]
Functional Potency (pIC50) - IL-1β Release 7.5 ± 0.07Not ReportedNot ReportedHuman Monocytes[1]
7.1 ± 0.1Not ReportedNot ReportedRat Microglia[1]
Functional Potency (IC50) - Dye Uptake 54 ± 24 nMNot ReportedNot ReportedMurine Macrophages (J774)[4]
Functional Potency (IC50) Not ReportedNot Reported200 nMHuman P2X7[5]
Not ReportedNot Reported10 nMRat P2X7[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of P2X7 receptor antagonists.

In Vitro IL-1β Release Assay

This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

1. Cell Culture and Priming:

  • Culture a monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[6]

2. Antagonist Treatment:

  • Wash the cells with phosphate-buffered saline (PBS) to remove the LPS.

  • Pre-incubate the cells with various concentrations of JNJ-47965567 or the positive control (A-438079) for 30-60 minutes.[6]

3. Agonist Stimulation:

  • Stimulate the cells with a P2X7 receptor agonist, such as BzATP (100-300 µM) or ATP (1-5 mM), for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.[6]

4. Supernatant Collection and Analysis:

  • Centrifuge the cell plates to pellet the cells.

  • Collect the supernatants and quantify the concentration of IL-1β using a commercially available ELISA kit.[6]

P2X7 Receptor Signaling and Assay Workflow

The following diagrams illustrate the P2X7 receptor signaling pathway leading to inflammasome activation and a general experimental workflow for validating antagonist efficacy.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R binds & activates Pannexin1 Pannexin-1 Pore P2X7R->Pannexin1 opens K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B cleaves proIL1B Pro-IL-1β proIL1B->IL1B JNJ JNJ-47965567 or Positive Control JNJ->P2X7R blocks

Caption: P2X7 receptor signaling cascade leading to IL-1β release.

Experimental_Workflow start Start: Immune Cell Culture (e.g., Monocytes) lps Step 1: LPS Priming (3-4 hours) start->lps wash Step 2: Wash Cells lps->wash treatment Step 3: Pre-incubation with Antagonist (JNJ-47965567 vs. Control) (30-60 mins) wash->treatment stimulation Step 4: BzATP/ATP Stimulation (30-60 mins) treatment->stimulation collect Step 5: Collect Supernatant stimulation->collect elisa Step 6: Quantify IL-1β (ELISA) collect->elisa analysis Step 7: Data Analysis (IC50 Calculation) elisa->analysis end End: Compare Efficacy analysis->end

Caption: Experimental workflow for validating P2X7 antagonist efficacy.

Conclusion

JNJ-47965567 demonstrates high potency and affinity as a P2X7 receptor antagonist, comparable to or exceeding that of established positive controls like A-438079 in various assays.[3] Its central nervous system permeability further distinguishes it as a critical tool for in vivo studies of neuroinflammation.[1][4] By employing standardized protocols and comparing results against a well-characterized positive control, researchers can confidently validate the efficacy of JNJ-47965567 and further elucidate the therapeutic potential of P2X7 receptor antagonism.

References

Comparative Analysis of JNJ-5207787 Cross-Reactivity with Neuropeptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and selectivity of JNJ-5207787, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, with other neuropeptide receptors. The data presented is compiled from publicly available pharmacological studies.

Summary of this compound Selectivity

This compound is a non-peptidic small molecule that demonstrates high affinity for the human and rat NPY Y2 receptors.[1][2] Extensive in vitro studies have confirmed its selectivity for the Y2 receptor subtype over other NPY receptor subtypes, namely Y1, Y4, and Y5.[1][2] While it has been reported that this compound was found to be selective against a panel of 50 other receptors, ion channels, and transporters, specific binding data for a broad range of other neuropeptide receptors are not extensively available in the public domain.

Quantitative Comparison of Binding Affinity

The following table summarizes the binding affinities of this compound for various NPY receptor subtypes. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Receptor SubtypeSpeciespIC50IC50 (nM)Selectivity (fold) vs. Y2Reference
NPY Y2 Human 7.00 ± 0.10 100 - [1][2]
NPY Y2 Rat 7.10 ± 0.20 79 - [1]
NPY Y1Human< 5> 10,000> 100[1][2]
NPY Y4Human< 5> 10,000> 100[1][2]
NPY Y5Human< 5> 10,000> 100[1][2]

Experimental Protocols

The selectivity of this compound was primarily determined using competitive radioligand binding assays. Below is a detailed methodology representative of the techniques used in the cited studies.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

1. Membrane Preparation:

  • Cell lines stably expressing the human or rat NPY receptor subtypes (Y1, Y2, Y4, Y5) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

2. Binding Reaction:

  • The reaction is typically carried out in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY for Y2 receptors), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a high concentration of a known, non-radioactive ligand for the receptor is added to a set of control wells.

3. Incubation:

  • The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding reaction to reach equilibrium.

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

  • The pIC50 is calculated as the negative logarithm of the IC50 value.

Signaling Pathways and Experimental Workflow

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3][4] Activation of the Y2 receptor by its endogenous ligand, Neuropeptide Y, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling cascade can also lead to the modulation of intracellular calcium ion concentrations and the regulation of various downstream cellular processes.[5]

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y2R NPY Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the Neuropeptide Y Y2 receptor.

Experimental Workflow for Determining Receptor Selectivity

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the selectivity of a compound like this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes Expressing Target Receptor Incubation 4. Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-PYY) Radioligand_Prep->Incubation Compound_Prep 3. Prepare Serial Dilutions of Test Compound (this compound) Compound_Prep->Incubation Filtration 5. Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting 6. Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fitting 7. Plot % Inhibition vs. Compound Concentration Counting->Curve_Fitting IC50_Determination 8. Determine IC50 Value from Curve Curve_Fitting->IC50_Determination Selectivity_Calculation 9. Calculate Selectivity Ratio (IC50_off-target / IC50_target) IC50_Determination->Selectivity_Calculation

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis of JNJ-5207787 and Endogenous Ligands for the Neuropeptide Y Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding, functional, and signaling characteristics of the selective Y2 antagonist, JNJ-5207787, in relation to the native agonists, Neuropeptide Y (NPY) and Peptide YY (PYY).

The Neuropeptide Y (NPY) Y2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical regulator in a multitude of physiological processes.[1][2] Predominantly acting as a presynaptic autoreceptor, it modulates the release of neurotransmitters like NPY, glutamate, and GABA.[1][3] Its involvement in food intake, bone formation, anxiety, and other central and peripheral functions has positioned it as a significant therapeutic target.[1][3][4] This guide provides a detailed comparison of the synthetic, nonpeptidic antagonist this compound and the endogenous peptide agonists NPY and PYY, offering quantitative data, experimental methodologies, and pathway visualizations to support further research and development.

Ligand-Receptor Binding Affinity: A Quantitative Comparison

This compound is a potent and selective antagonist for the Y2 receptor.[5][6] In competitive binding assays, it effectively displaces radiolabeled Peptide YY ([¹²⁵I]PYY) from both human and rat Y2 receptors, demonstrating high affinity.[6] The endogenous ligands, NPY and PYY, along with their biologically active truncated form PYY(3-36), naturally exhibit high affinity for the Y2 receptor, typically in the low to sub-nanomolar range.[2][3]

Table 1: Comparison of Binding Affinities for the Y2 Receptor

LigandReceptor Species/SystemBinding ParameterValue (pIC₅₀)Value (nM)Radioligand UsedReference
This compound Human Y2 (KAN-Ts cells)pIC₅₀7.00 ± 0.10100[¹²⁵I]PYY[1][6]
This compound Rat Y2 (Hippocampus)pIC₅₀7.10 ± 0.20~79[¹²⁵I]PYY[6]
Neuropeptide Y (NPY) Human Y2 (CHO cells)pKᵈ9.520.30[¹²⁵I]PYY(3-36)[2]
Peptide YY (PYY) Human Y2 (CHO cells)pKᵈ9.390.41[¹²⁵I]PYY(3-36)[2]
PYY(3-36) Human Y2 (CHO cells)pKᵈ9.490.32[¹²⁵I]PYY(3-36)[2]

Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration. pKᵈ is the negative logarithm of the dissociation constant. Higher values indicate greater binding affinity.

Functional Activity at the Y2 Receptor

The Y2 receptor primarily couples to the Gi/o class of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Functional assays, such as the [³⁵S]GTPγS binding assay, measure the G-protein activation following receptor stimulation.

This compound acts as a pure antagonist, inhibiting the functional response stimulated by agonists like PYY.[1][6] It demonstrates no agonist activity on its own but effectively blocks the signaling cascade initiated by endogenous ligands.[7] In contrast, NPY and PYY are full agonists, potently stimulating G-protein coupling and downstream signaling.[2][8]

Table 2: Comparison of Functional Activities at the Y2 Receptor

LigandAssay TypeSpecies/SystemActivityParameterValue (pIC₅₀)Value (nM)Reference
This compound [³⁵S]GTPγS BindingHuman Y2 (KAN-Ts cells)AntagonistpIC₅₀ (corrected)7.20 ± 0.12~63[6]
Neuropeptide Y (NPY) [³⁵S]GTPγS BindingHuman Y2 (CHO cells)AgonistpED₅₀8.891.3[2]
Peptide YY (PYY) [³⁵S]GTPγS BindingHuman Y2 (CHO cells)AgonistpED₅₀8.961.1[2]
PYY(3-36) [³⁵S]GTPγS BindingHuman Y2 (CHO cells)AgonistpED₅₀9.220.6[2]

Note: pED₅₀ is the negative logarithm of the half maximal effective concentration. For this compound, the pIC₅₀ represents its potency in inhibiting PYY-stimulated activity.

Signaling Pathway and Experimental Overviews

To better understand the interaction of these ligands with the Y2 receptor, the following diagrams illustrate the canonical signaling pathway and the workflows of key experimental assays used for characterization.

Y2_Signaling_Pathway cluster_membrane Cell Membrane Y2R Y2 Receptor G_Protein Gi/o Protein Y2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand Agonist (NPY, PYY) Ligand->Y2R Activates Antagonist Antagonist (this compound) Antagonist->Y2R Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Figure 1: Y2 Receptor Signaling Pathway. Agonist binding activates the Gi/o-coupled Y2 receptor, inhibiting adenylyl cyclase and reducing cAMP levels, which modulates cellular responses. Antagonists like this compound block this activation.

Binding_Assay_Workflow A Prepare Membranes (e.g., from KAN-Ts cells or rat hippocampus) B Incubate Membranes with: 1. Radioligand ([¹²⁵I]PYY) 2. Competitor (this compound or unlabeled PYY) A->B C Separate Bound & Free Ligand (via rapid vacuum filtration) B->C D Quantify Radioactivity (using a gamma counter) C->D E Data Analysis (Calculate IC₅₀/Kᵢ values) D->E

Figure 2: Competitive Radioligand Binding Assay Workflow. This diagram outlines the key steps to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

GTPgS_Assay_Workflow A Prepare Cell Membranes (expressing Y2 receptor) B Incubate with: 1. [³⁵S]GTPγS 2. GDP 3. Agonist (PYY) +/- Antagonist (this compound) A->B C Separate Bound & Free [³⁵S]GTPγS (via rapid filtration) B->C D Quantify Bound [³⁵S]GTPγS (using liquid scintillation counting) C->D E Data Analysis (Determine EC₅₀ or IC₅₀) D->E

Figure 3: [³⁵S]GTPγS Binding Assay Workflow. This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to Gα subunits upon receptor stimulation by an agonist.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is based on methodologies described for the characterization of this compound.[6]

  • Membrane Preparation: Membranes are prepared from cells endogenously expressing the Y2 receptor (e.g., KAN-Ts cells for human Y2) or from specific tissues (e.g., rat hippocampus for rat Y2). Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Incubation: The assay is performed in 96-well plates. A constant concentration of radioligand (e.g., [¹²⁵I]PYY) is added to each well along with increasing concentrations of the competing ligand (e.g., this compound or unlabeled NPY/PYY).

  • Separation: Following incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value, which can be converted to an inhibition constant (Ki).

[³⁵S]GTPγS Binding Assay

This protocol outlines the general steps for a functional assay to measure G-protein activation.[1][6]

  • Membrane Preparation: As described in the binding assay protocol, membranes from a cell line expressing the Y2 receptor (e.g., KAN-Ts or CHO-hY2) are prepared and protein concentration is quantified.

  • Assay Incubation: Membranes are incubated in an assay buffer containing a low concentration of GDP (to allow for GTPγS binding upon activation), [³⁵S]GTPγS, and the test compounds. To measure antagonist activity, membranes are incubated with a fixed concentration of an agonist (e.g., PYY at its EC₈₀) and varying concentrations of the antagonist (this compound). To measure agonist activity, varying concentrations of NPY or PYY are added.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Quantification: The radioactivity on the filters is measured via liquid scintillation counting.

  • Data Analysis: Basal binding is measured in the absence of any agonist. Agonist-stimulated binding is calculated by subtracting the basal binding. Data are analyzed using non-linear regression to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist of the Y2 receptor, contrasting sharply with the endogenous full agonists NPY and PYY. Its utility as a pharmacological tool is evident from its ability to potently block agonist-induced binding and functional activity at the receptor.[6] The provided data tables, pathway diagrams, and experimental outlines offer a robust framework for researchers investigating the physiological roles of the Y2 receptor and for professionals engaged in the development of novel Y2-targeted therapeutics. The distinct profiles of this compound and the native ligands underscore the potential for developing selective modulators to treat a range of disorders.

References

Confirming In Vivo Target Engagement of JNJ-5207787: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methods to confirm in vivo target engagement of JNJ-5207787, a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, and contrasts its profile with other relevant compounds.

This compound is a small molecule antagonist targeting the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor involved in various physiological processes, including appetite regulation and neurotransmitter release.[1] Demonstrating that this compound effectively binds to the Y2 receptor in a living system is paramount for validating its mechanism of action and interpreting preclinical efficacy and safety data.

Methods for Confirming In Vivo Target Engagement

A primary method for demonstrating in vivo target engagement of brain-penetrant compounds like this compound is ex vivo receptor autoradiography. This technique provides a quantitative measure of receptor occupancy by a drug candidate in specific tissues of interest.

Experimental Workflow: Ex Vivo Receptor Autoradiography

G cluster_0 In Vivo Dosing cluster_1 Tissue Collection & Preparation cluster_2 Radioligand Binding cluster_3 Imaging & Analysis animal_dosing Animal Dosing (e.g., rat, i.p.) tissue_harvest Tissue Harvest (e.g., brain) animal_dosing->tissue_harvest tissue_freezing Rapid Freezing tissue_harvest->tissue_freezing sectioning Cryosectioning (e.g., 20 µm sections) tissue_freezing->sectioning mounting Thaw-mounting on slides sectioning->mounting incubation Incubation with Radiolabeled Y2 Ligand (e.g., [125I]PYY) mounting->incubation washing Washing to remove unbound radioligand incubation->washing drying Drying of slides washing->drying exposure Exposure to Phosphor Screen drying->exposure scanning Phosphorimager Scanning exposure->scanning quantification Quantification of Radioactivity scanning->quantification occupancy_calc Receptor Occupancy Calculation quantification->occupancy_calc

Ex vivo receptor autoradiography workflow.

This compound: In Vivo Target Engagement Profile

A key study by Bonaventure et al. (2004) demonstrated that this compound effectively engages the NPY Y2 receptor in the brain of rats following systemic administration.

Key Findings:

  • Brain Penetration: Following a 30 mg/kg intraperitoneal (i.p.) dose in rats, this compound was shown to cross the blood-brain barrier.[1]

  • Receptor Occupancy: The same study confirmed that this compound occupied Y2 receptor binding sites in the brain, as determined by ex vivo receptor autoradiography.[1] While specific receptor occupancy percentages at different doses were not detailed, the study provides qualitative evidence of target engagement in the central nervous system.

Comparative Analysis with Alternative NPY Y2 Receptor Antagonists

To provide context for the performance of this compound, it is useful to compare its characteristics with other known NPY Y2 receptor antagonists.

CompoundTypeIn Vitro Potency (IC50)In Vivo Target Engagement EvidenceKey Features
This compound Small Molecule~10 nM (human Y2)Demonstrated brain penetration and receptor occupancy in rats via ex vivo autoradiography.[1]Orally available, selective Y2 antagonist.[2]
BIIE 0246 Peptidomimetic3.3 nM (human Y2)[3]Widely used as a tool compound in various in vivo studies to block Y2 receptors.[4][5][6][7]High affinity and selectivity, but poor oral bioavailability.[8][9]
SF-11 Small Molecule199 nMBrain penetrant in mice.[10]Shows antidepressant-like effects in animal models.[10]
CYM 9484 Small Molecule19 nMDeveloped as a more potent analog of SF-11.[11]High potency and selectivity.[11][12]

Neuropeptide Y Y2 Receptor Signaling Pathway

Understanding the signaling pathway of the target is crucial for designing pharmacodynamic biomarker strategies that can complement direct target engagement studies. The NPY Y2 receptor is a Gi/o-coupled GPCR.

G cluster_0 cluster_1 cluster_2 NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Gi_protein Gi/o Protein Y2R->Gi_protein AC Adenylate Cyclase Gi_protein->AC Inhibition Ca_channel Ca2+ Channels Gi_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Neurotransmitter_release Neurotransmitter Release PKA->Neurotransmitter_release Modulation Ca_channel->Neurotransmitter_release Modulation JNJ_5207787 This compound JNJ_5207787->Y2R Antagonism

NPY Y2 receptor signaling pathway.

Experimental Protocols

Ex Vivo Receptor Autoradiography for Y2 Receptor Occupancy

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Animal Dosing: Administer this compound or a vehicle control to rodents (e.g., Sprague-Dawley rats) via the desired route (e.g., intraperitoneal injection). A dose range should be used to determine a dose-response relationship for receptor occupancy.

  • Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and rapidly excise the brains. Immediately freeze the brains in isopentane (B150273) cooled with dry ice to preserve tissue integrity and prevent ligand dissociation.

  • Cryosectioning: Mount the frozen brains onto a cryostat chuck and cut coronal sections (typically 10-20 µm thick) at the level of brain regions known to express the Y2 receptor (e.g., hippocampus, striatum).

  • Radioligand Incubation: Thaw-mount the brain sections onto gelatin-coated slides. Incubate the sections with a saturating concentration of a radiolabeled Y2 receptor-selective ligand (e.g., [¹²⁵I]-Peptide YY) in a suitable buffer. To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled Y2 receptor ligand.

  • Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Imaging: Expose the dried slides to a phosphor imaging screen.

  • Quantification and Analysis: Quantify the radioactivity in specific brain regions using a phosphor imager and appropriate software. Calculate specific binding by subtracting the non-specific binding from the total binding. Receptor occupancy is then determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

Conclusion

The available data confirms that this compound is a brain-penetrant NPY Y2 receptor antagonist that engages its target in vivo. While detailed quantitative receptor occupancy data for this compound is not publicly available, the qualitative evidence from ex vivo autoradiography provides a strong foundation for its further development. For researchers investigating this compound, conducting dose-response and time-course ex vivo receptor autoradiography studies would be essential to fully characterize its in vivo target engagement profile and establish a clear relationship between target occupancy and pharmacodynamic effects. Comparison with well-characterized tool compounds like BIIE 0246 can further aid in interpreting the significance of the obtained results.

References

A Comparative Guide to Non-Peptide NPY Y2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key non-peptide antagonists targeting the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor implicated in a range of physiological processes including appetite regulation, anxiety, and neuronal communication. The following sections detail the performance of several prominent antagonists, supported by experimental data, and provide standardized protocols for their evaluation.

Performance Comparison of NPY Y2 Receptor Antagonists

The development of selective, non-peptide antagonists for the NPY Y2 receptor has provided invaluable tools for elucidating its physiological roles and therapeutic potential. This section compares several widely studied antagonists based on their binding affinities and functional potencies.

CompoundReceptor SpeciesBinding AffinityFunctional PotencySelectivityKey In Vivo Effects
BIIE0246 Human, RatIC50: 3.3 nM (hY2)[1], 15 nM (rY2)[2][3]; Ki: 8-15 nM (rY2)[1][2]pA2: 8.1 (rat vas deferens), 8.6 (dog saphenous vein)[2][4]Highly selective for Y2 over Y1, Y4, and Y5 receptors.[4]Anxiolytic-like effects[5]; Prevents diet-induced obesity in mice with excess NPY but can enhance obesity in control mice.[6]
JNJ-31020028 Human, Rat, MousepIC50: 8.07 (hY2), 8.22 (rY2), 8.21 (mY2)[7][8]pKB: 8.04[7][9]>100-fold selective versus human Y1, Y4, and Y5 receptors.[9][10]Blocks stress-induced elevations in plasma corticosterone (B1669441) and normalizes food intake in stressed animals.[9][11] Antidepressant-like effects in the olfactory bulbectomized rat model.[8]
SF-11 Not specifiedIC50: 199 nMNot specifiedNo affinity for Y1 receptor at concentrations up to 35 µM.Brain penetrant with antidepressant-like activity.
CYM 9484 Not specifiedIC50: 19 nM[12][13]Not specifiedSelective for Y2.Not specified

Note: IC50, Ki, pIC50, pA2, and pKB are all measures of ligand-receptor interaction. IC50 is the concentration of an inhibitor required to reduce the response by half. Ki is the inhibition constant. pIC50, pA2, and pKB are the negative logarithms of the IC50, A2 (a measure of antagonist potency), and KB (the equilibrium dissociation constant of an antagonist), respectively. Higher values of pIC50, pA2, and pKB indicate greater potency.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental evaluation of these antagonists, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow.

NPY_Y2_Receptor_Signaling_Pathway NPY Y2 Receptor Signaling Pathway NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Gi Gi/o Protein Y2R->Gi Activates Neurotransmitter ↓ Neurotransmitter Release Y2R->Neurotransmitter Inhibits AC Adenylyl Cyclase Gi->AC Inhibits Ca_ion ↓ Ca²⁺ Influx Gi->Ca_ion Inhibits K_ion ↑ K⁺ Efflux Gi->K_ion Activates cAMP ↓ cAMP AC->cAMP

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for NPY Y2 Antagonist Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B Radioligand Binding Assay (Determine Ki / IC50) A->B C Functional Assay (e.g., GTPγS Binding) (Determine pA2 / pKB) B->C D Selectivity Profiling (Binding to other NPY receptors) C->D E Pharmacokinetic Studies (ADME) D->E F Behavioral Models (e.g., Anxiety, Feeding) E->F G Physiological Measurements (e.g., Hormone levels) E->G

Caption: Workflow for NPY Y2 Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are standardized protocols for key in vitro assays used to characterize NPY Y2 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NPY Y2 receptor.

1. Membrane Preparation:

  • Culture cells expressing the NPY Y2 receptor (e.g., HEK293 cells transfected with the Y2 receptor cDNA) to confluency.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or similar method.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Membranes can be stored at -80°C.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY(3-36)).

    • Increasing concentrations of the unlabeled non-peptide antagonist (competitor).

    • Cell membranes (typically 10-50 µg of protein per well).

  • For determining non-specific binding, add a high concentration of a non-radiolabeled NPY Y2 agonist (e.g., 1 µM NPY).

  • Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

1. Membrane Preparation:

  • Prepare cell membranes expressing the NPY Y2 receptor as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).

    • A fixed concentration of an NPY Y2 receptor agonist (e.g., NPY or PYY(3-36)) to stimulate G-protein activation.

    • Increasing concentrations of the non-peptide antagonist.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of various concentrations of the antagonist.

  • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The antagonist dissociation constant (KB) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation. The pKB is the negative logarithm of the KB. Alternatively, a pA2 value can be determined through Schild analysis, which involves constructing agonist dose-response curves in the presence of increasing concentrations of the antagonist.[2][4]

References

JNJ-5207787: A Small Molecule Advantage Over Peptide-Based Antagonists for the Neuropeptide Y Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

The Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor, plays a crucial role in regulating neurotransmitter release, food intake, anxiety, and other physiological processes. Its modulation presents a significant therapeutic target for a range of disorders. While peptide-based antagonists have been instrumental in early research, the development of small molecule antagonists like JNJ-5207787 offers distinct advantages in terms of pharmacokinetic properties and potential for oral administration. This guide provides a detailed comparison of this compound and a representative peptide-based antagonist, T4-[NPY(33-36)]4, supported by experimental data and methodologies.

Unveiling the Contenders: this compound and T4-[NPY(33-36)]4

This compound is a potent and selective, non-peptidic small molecule antagonist of the NPY Y2 receptor.[1] Its chemical nature bestows upon it favorable drug-like properties, including the ability to cross the blood-brain barrier.[1]

T4-[NPY(33-36)]4 is a peptide-based antagonist of the NPY Y2 receptor. It is a template-assembled synthetic protein, where four copies of the C-terminal fragment of NPY (residues 33-36) are attached to a cyclic template molecule.[2] This design mimics the binding motif of the endogenous ligand to the Y2 receptor.

At a Glance: this compound vs. T4-[NPY(33-36)]4

The following table summarizes the key quantitative data comparing the in vitro and in vivo properties of this compound and the peptide-based antagonist T4-[NPY(33-36)]4.

PropertyThis compound (Small Molecule)T4-[NPY(33-36)]4 (Peptide-Based)Advantage of this compound
Binding Affinity (Y2 Receptor) pIC50 = 7.00 ± 0.10 (human)[1]pIC50 = 7.10 ± 0.20 (rat)[1]IC50 = 67.2 nM[2]Potent nanomolar affinity
Selectivity >100-fold selective vs. human Y1, Y4, and Y5 receptors[1]Poor binding to Y1 receptor[2]High selectivity across NPY receptor subtypes
Oral Bioavailability Expected to be orally bioavailable (as a small molecule)Not reported, but generally very low for peptidesPotential for oral administration, improving patient compliance
Brain Penetration Penetrates the brain (Cmax = 1351 ± 153 ng/ml at 30 min after 30 mg/kg i.p. in rats)[1]Not expected to cross the blood-brain barrier effectivelyEnables targeting of central Y2 receptors for neurological disorders
In Vivo Stability Expected to have a longer half-life than peptidesSusceptible to rapid degradation by proteasesImproved pharmacokinetic profile and sustained in vivo effects
Mechanism of Action Antagonist, inhibits PYY-stimulated [35S]GTPγS binding[1]Competitive antagonist[2]Clear antagonist activity at the G-protein signaling level

Delving Deeper: Experimental Methodologies

The following are detailed protocols for the key experiments used to characterize and compare this compound and peptide-based antagonists.

Radioligand Binding Assay for NPY Y2 Receptor

This assay is used to determine the binding affinity of a compound to the NPY Y2 receptor.

Materials:

  • Cell membranes prepared from KAN-Ts cells (expressing human Y2 receptors) or rat hippocampus.

  • [125I]Peptide YY ([125I]PYY) as the radioligand.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound or T4-[NPY(33-36)]4 at various concentrations.

  • Non-specific binding control: High concentration of unlabeled PYY (e.g., 1 µM).

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (this compound or peptide antagonist) at various concentrations, and 50 µL of [125I]PYY (final concentration ~50 pM).

  • To determine non-specific binding, replace the test compound with 1 µM unlabeled PYY. For total binding, add binding buffer instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-40 µg of protein).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.

Materials:

  • Cell membranes from KAN-Ts cells.

  • [35S]GTPγS.

  • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • PYY (Peptide YY) as the agonist.

  • This compound at various concentrations.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes (5-10 µg protein) with this compound at various concentrations in the assay buffer for 15 minutes at 30°C.

  • Add GDP to a final concentration of 10 µM.

  • Add PYY to a final concentration that elicits a submaximal response (e.g., EC80).

  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the mixture for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/C filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data is expressed as the percentage of inhibition of PYY-stimulated [35S]GTPγS binding. The pIC50corr is calculated to determine the antagonist potency.

Visualizing the Science: Diagrams and Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G_protein_signaling_pathway cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gαi/oβγ Y2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion NPY_PYY NPY/PYY (Agonist) NPY_PYY->Y2R JNJ_5207787 This compound (Antagonist) JNJ_5207787->Y2R Peptide_Antagonist Peptide-Based Antagonist Peptide_Antagonist->Y2R ATP ATP ATP->AC

Caption: NPY Y2 Receptor Signaling Pathway and Points of Antagonism.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_gtp [35S]GTPγS Binding Assay start_radio Incubate Membranes with [125I]PYY & Antagonist filter_radio Filter and Wash start_radio->filter_radio count_radio Measure Radioactivity filter_radio->count_radio analyze_radio Calculate IC50/pIC50 count_radio->analyze_radio start_gtp Incubate Membranes with Antagonist, PYY & [35S]GTPγS filter_gtp Filter and Wash start_gtp->filter_gtp count_gtp Measure Radioactivity filter_gtp->count_gtp analyze_gtp Calculate % Inhibition count_gtp->analyze_gtp

Caption: Workflow of Key In Vitro Assays for Antagonist Characterization.

advantages_diagram cluster_jnj This compound (Small Molecule) cluster_peptide Peptide-Based Antagonists cluster_advantages Therapeutic Advantages oral_bioavailability Good Oral Bioavailability oral_dosing Oral Dosing (Improved Compliance) oral_bioavailability->oral_dosing brain_penetration Brain Penetration cns_targets Treatment of CNS Disorders brain_penetration->cns_targets in_vivo_stability High In Vivo Stability sustained_effect Sustained Therapeutic Effect in_vivo_stability->sustained_effect poor_oral Poor Oral Bioavailability no_brain No Brain Penetration low_stability Low In Vivo Stability

Caption: Logical Flow of Advantages of this compound over Peptide-Based Antagonists.

Conclusion: The Small Molecule Edge

References

Assessing the Binding Reversibility of JNJ-5207787 at the Neuropeptide Y Y2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NPY Y2 receptor, a G protein-coupled receptor, is a significant target in drug discovery for various therapeutic areas, including appetite regulation, anxiety, and epilepsy. Understanding the binding kinetics—specifically the rates of association (k_on) and dissociation (k_off)—of a ligand is paramount for predicting its pharmacological profile, including its duration of action and potential for insurmountable antagonism.

Comparative Analysis of NPY Y2 Receptor Antagonists

While detailed kinetic data for JNJ-5207787 is lacking, its pharmacological profile as a potent and selective Y2 antagonist has been established.[1] In contrast, the binding characteristics of BIIE 0246 have been more extensively studied, revealing insights into the nature of ligand interactions with the Y2 receptor.

FeatureThis compoundBIIE 0246
Target Neuropeptide Y Y2 ReceptorNeuropeptide Y Y2 Receptor
Binding Affinity (IC50) ~100 nM8-15 nM[2][3]
Selectivity >100-fold selective vs. Y1, Y4, and Y5 receptors[1]Highly selective for the Y2 receptor[2][3]
Binding Reversibility Not explicitly reportedExhibits slow dissociation and insurmountable antagonism with pre-incubation[4][5]

Note: The binding affinity (IC50) is a measure of a drug's potency in inhibiting a biological function. A lower IC50 value indicates a higher potency.

Experimental Protocols for Assessing Binding Reversibility

The reversibility of a ligand's binding to its receptor can be assessed through various experimental techniques. Below are detailed methodologies for two common approaches.

Radioligand Binding Washout Assay

This assay directly measures the dissociation rate of a radiolabeled ligand from its receptor.

Objective: To determine the dissociation rate (k_off) and the half-life (t_1/2) of the ligand-receptor complex.

Materials:

  • Cell membranes expressing the NPY Y2 receptor

  • Radiolabeled antagonist (e.g., [³H]this compound or a suitable surrogate)

  • Unlabeled antagonist (for initiating dissociation)

  • Binding buffer

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Association Phase: Incubate the cell membranes with the radiolabeled antagonist at a concentration near its Kd to allow for receptor binding to reach equilibrium.

  • Dissociation Initiation: At time zero, initiate the dissociation by either:

    • Dilution: A large volume of binding buffer is added to dilute the radiolabeled ligand concentration significantly, preventing re-binding.

    • Competition: A high concentration of the unlabeled antagonist is added to the incubation mixture to saturate the receptors and prevent re-association of the radiolabeled ligand.

  • Time Course Sampling: At various time points following the initiation of dissociation, aliquots of the incubation mixture are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are immediately washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity remaining on the filters (representing the ligand-receptor complexes) is quantified using a scintillation counter.

  • Data Analysis: The natural logarithm of the specific binding is plotted against time. The slope of the resulting line is equal to the negative of the dissociation rate constant (-k_off). The half-life of the ligand-receptor complex can be calculated using the formula: t_1/2 = 0.693 / k_off.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for a Radioligand Binding Washout Assay.

Functional Assay for Insurmountable Antagonism

This assay assesses the functional consequences of slow or irreversible binding. An antagonist that dissociates slowly will produce a non-parallel shift in the agonist concentration-response curve and a depression of the maximal response, a phenomenon known as insurmountable antagonism, especially when the antagonist is pre-incubated with the receptor.[4][5]

Objective: To determine if an antagonist exhibits insurmountable antagonism, suggesting slow or irreversible binding.

Materials:

  • Intact cells or tissues expressing the NPY Y2 receptor

  • NPY Y2 receptor agonist (e.g., NPY)

  • Test antagonist (e.g., this compound)

  • Assay buffer

  • System for measuring a functional response (e.g., calcium mobilization, cAMP accumulation)

Protocol:

  • Cell Preparation: Plate cells expressing the NPY Y2 receptor in a suitable microplate.

  • Antagonist Pre-incubation (Test Condition): Pre-incubate a set of wells with various concentrations of the antagonist for a defined period (e.g., 30-60 minutes) to allow for binding to occur.

  • Co-incubation (Control Condition): In a separate set of wells, add the antagonist and the agonist simultaneously.

  • Agonist Stimulation: Add a range of concentrations of the agonist to both the pre-incubated and co-incubated wells.

  • Functional Readout: Measure the functional response (e.g., fluorescence for calcium mobilization, luminescence for cAMP) after a specific incubation time.

  • Data Analysis: Construct agonist concentration-response curves in the absence and presence of the antagonist for both pre-incubation and co-incubation conditions. A rightward shift in the EC50 of the agonist with no reduction in the maximal response is indicative of competitive (reversible) antagonism. A rightward shift accompanied by a depression of the maximal response, particularly in the pre-incubation condition, suggests insurmountable antagonism.

G

Caption: Agonist dose-response curves in the presence of antagonists.

Signaling Pathway and Binding Concepts

The NPY Y2 receptor is a Gi/o-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this signaling cascade by preventing the agonist from binding to the receptor.

G

Caption: NPY Y2 receptor signaling and antagonist action.

The concept of binding reversibility is central to understanding the pharmacological behavior of a drug.

G

Caption: Conceptual diagram of reversible vs. irreversible binding.

Conclusion

While this compound is a valuable tool as a selective NPY Y2 receptor antagonist, a complete understanding of its pharmacological profile requires the characterization of its binding kinetics. The available evidence for other Y2 receptor antagonists, such as BIIE 0246, suggests that ligands can exhibit slow dissociation from this receptor, leading to insurmountable antagonism.[4][5] Future studies employing techniques like radioligand binding washout assays and functional assays with pre-incubation protocols are necessary to definitively determine the reversibility of this compound binding. This information will be crucial for the optimal design and interpretation of in vitro and in vivo experiments and for the potential development of this compound or its analogs as therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling JNJ-5207787

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the research compound JNJ-5207787. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a selective NPY Y2 antagonist intended for laboratory research use only.[1] Due to the absence of a specific Safety Data Sheet (SDS), a comprehensive hazard assessment should be conducted based on the chemical properties of similar compounds and general laboratory safety principles.

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal protective equipment is a critical barrier against potential exposure to hazardous materials in the laboratory.[2][3] It is considered the "last line of defense" and should be used in conjunction with engineering and administrative controls.[4] The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5]

A thorough hazard assessment of specific laboratory operations is necessary to determine the appropriate PPE required.[6] Factors to consider include the chemicals being used, their concentrations, potential routes of exposure, and the duration of contact.[6]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a significant splash risk.[2][5]Disposable nitrile gloves are the minimum requirement.[5] Consider double-gloving for added protection.A fully buttoned, long-sleeved lab coat.[2]Generally not required if handled in a well-ventilated area or a chemical fume hood.
Handling Stock Solutions Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with the solvents used (e.g., DMSO, ethanol).A fully buttoned, long-sleeved lab coat.Not typically required if handled in a chemical fume hood.
Cell Culture and In-vitro Assays Safety glasses with side shields.Sterile nitrile gloves.A clean, dedicated lab coat for cell culture work.Not required if performed in a biological safety cabinet.
Animal Dosing and Handling Safety glasses with side shields or goggles.Nitrile gloves.A dedicated lab coat or disposable gown.May be required depending on the route of administration and potential for aerosol generation. Consult with your institution's environmental health and safety department.
Waste Disposal Safety glasses with side shields.Nitrile gloves.Lab coat.Not typically required.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid skin and eye contact.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Spill Management: In the event of a spill, wear appropriate PPE and follow your institution's established spill cleanup procedures.

Disposal Plan: All waste materials contaminated with this compound, including empty vials, contaminated gloves, and other disposable materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific disposal guidelines.

Experimental Workflow for PPE Selection and Use

The following diagram illustrates a logical workflow for the selection and use of appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase A Review Safety Information B Conduct Hazard Assessment A->B C Select Appropriate PPE B->C D Inspect PPE for Damage C->D E Don PPE Correctly D->E F Perform Laboratory Task E->F G Doff PPE Correctly F->G H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for PPE Selection and Use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.